molecular formula C6H12ClN B6275488 (Cyclopent-2-en-1-yl)methanamine hydrochloride CAS No. 58714-86-6

(Cyclopent-2-en-1-yl)methanamine hydrochloride

Cat. No.: B6275488
CAS No.: 58714-86-6
M. Wt: 133.6
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Description

(Cyclopent-2-en-1-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.6. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopent-2-en-1-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-5-6-3-1-2-4-6;/h1,3,6H,2,4-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTBJGAUBXILNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58714-86-6
Record name 2-Cyclopentene-1-methanamine, hydrochloride (1:1)
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Record name 1-(cyclopent-2-en-1-yl)methanamine hydrochloride
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Foundational & Exploratory

The Therapeutic Potential and Synthetic Utility of (Cyclopent-2-en-1-yl)methanamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the strategic shift from flat,


-hybridized aromatic rings to conformationally restricted, 

-enriched scaffolds is a defining paradigm. (Cyclopent-2-en-1-yl)methanamine hydrochloride (CEM-HCl) represents a highly versatile, privileged building block that perfectly aligns with this shift. By combining the conformational rigidity of a cyclopentene ring with the synthetic handle of a primary methanamine, CEM-HCl serves as a critical pharmacophore in the development of kinase inhibitors, central nervous system (CNS) therapeutics, and peptidomimetics. This whitepaper provides an in-depth technical analysis of CEM-HCl, detailing its physicochemical rationale, therapeutic applications, and self-validating synthetic workflows.

Physicochemical Profiling & Structural Rationale

The utility of CEM-HCl (CAS: 58714-86-6) lies in its unique structural geometry. The cyclopentene ring acts as a locked, planar-like bioisostere for proline or aromatic rings, making it highly resistant to proteolytic degradation while maintaining a predictable spatial orientation[1].

From a physicochemical standpoint, incorporating the CEM scaffold into a lead molecule significantly improves its Fraction


 (

)
. High

character is statistically correlated with improved clinical success rates due to enhanced aqueous solubility, reduced promiscuous protein binding, and lower off-target toxicity.
Quantitative Data: Scaffold Metrics

The following table summarizes the core physicochemical properties of the CEM-HCl building block and their direct implications in rational drug design:

PropertyValueRationale in Drug Design
Molecular Weight (HCl salt) 133.62 g/mol Low MW allows for extensive downstream functionalization while strictly maintaining Lead-like properties (MW < 350 Da).
Fraction

(

)
0.67High

character improves thermodynamic solubility and reduces flat-aromatic toxicity[2].
Topological Polar Surface Area 26.0 ŲOptimal for blood-brain barrier (BBB) penetration, making it ideal for CNS-targeted libraries.
Hydrogen Bond Donors 3 (as HCl salt)The primary amine provides critical interactions (e.g., targeting the ATP hinge region of kinases)[3].
Hydrogen Bond Acceptors 1Facilitates dipole interactions within hydrophobic binding pockets.

Therapeutic Applications & Target Classes

Kinase Inhibitors (ATP-Competitive)

The primary amine group of methanamine derivatives is a well-established pharmacophore known for its ability to mimic the purine bases of ATP[3]. When CEM-HCl is incorporated into a larger heterocyclic scaffold (e.g., pyrimidine or quinazoline cores), the nitrogen atom acts as a critical hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase. The cyclopentene ring projects into the hydrophobic pocket, providing steric bulk that enhances kinase selectivity (e.g., EGFR or CDK inhibition)[3].

Peptidomimetics and Antimicrobials

Cyclopentene-containing pseudo-cyclic systems are highly valuable in the design of peptidomimetics[1]. By mimicking the bonding and electron delocalization of natural amino acids (like proline), the CEM scaffold locks the peptide into a bioactive conformation. This "pseudo-ring replacement strategy" alters permeability and pharmacodynamics, yielding antimicrobial or anticancer agents that are invisible to native proteases[1].

Mechanistic Pathways & Workflows (Visualizations)

To contextualize the utility of CEM-HCl, the following diagrams illustrate both the synthetic hit-to-lead workflow and the biological mechanism of action for a derived therapeutic.

Workflow Start CEM-HCl Scaffold Coupling Amide Coupling (HATU, DIPEA) Start->Coupling RedAmin Reductive Amination (NaBH(OAc)3) Start->RedAmin Screening In Vitro Kinase Screening Coupling->Screening RedAmin->Screening ADME ADME & Tox Profiling Screening->ADME Lead Lead Candidate Selection ADME->Lead

Workflow for Hit-to-Lead optimization using the CEM-HCl scaffold.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Downstream1 RAS / RAF Receptor->Downstream1 Phosphorylates Inhibitor CEM-Derived Inhibitor Inhibitor->Receptor Blocks ATP Pocket Downstream2 MEK / ERK Downstream1->Downstream2 Outcome Cell Proliferation & Survival Downstream2->Outcome

Intracellular kinase signaling pathway inhibited by CEM-derivatives.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all synthetic protocols be self-validating. The following methodologies for functionalizing CEM-HCl are designed with built-in causality and in-process controls to ensure high-fidelity library generation.

Protocol A: Sterically Hindered Amide Coupling

Objective: Synthesize a target kinase inhibitor by coupling CEM-HCl with a heteroaromatic carboxylic acid.

Causality & Rationale: HATU is selected over traditional EDC/HOBt to accelerate the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester. This is critical when coupling the primary amine of CEM-HCl, as the adjacent cyclopentene ring introduces subtle steric hindrance.


-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to liberate the free amine from the HCl salt without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve the heteroaromatic carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C.

  • In-Process Control 1: Stir for 15 minutes. Monitor via LC-MS to confirm the complete formation of the activated ester intermediate. Self-validation: Proceeding without confirming activation leads to unreacted acid contaminating the final product.

  • Coupling: Add CEM-HCl (1.1 equiv) in a single portion. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous

    
     (to remove unreacted acid and HATU byproducts), 1M HCl (to remove unreacted CEM free base), and brine.
    
  • In-Process Control 2: Perform TLC (typically 5% MeOH in DCM). The desired amide should appear as a highly UV-active spot (due to the heteroaromatic system) with an

    
     distinct from the starting materials.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    
Protocol B: Reductive Amination for Scaffold Decoration

Objective: Alkylate the primary amine of CEM-HCl to generate a secondary amine library for CNS target screening.

Causality & Rationale: Sodium triacetoxyborohydride (


) is chosen over Sodium borohydride (

) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the starting aldehyde/ketone or the cyclopentene double bond of the CEM scaffold.

Step-by-Step Procedure:

  • Imine Formation: Suspend CEM-HCl (1.0 equiv) and the target aldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add Triethylamine (TEA, 1.1 equiv) to liberate the free base.

  • Self-Validation Step: Stir at room temperature for 1 hour. The formation of the imine/iminium intermediate must be confirmed by taking a small aliquot, quenching with MeOH, and analyzing via MS.

  • Reduction: Add

    
     (1.5 equiv) portion-wise. Stir for 12 hours at room temperature under a nitrogen atmosphere.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (gas evolution will occur). Extract the aqueous layer three times with Dichloromethane (DCM).
    
  • Isolation: Combine the organic layers, wash with brine, dry over

    
    , and concentrate. Purify the resulting secondary amine via reverse-phase HPLC if high purity (>95%) is required for biological assays.
    

Conclusion

This compound is far more than a simple chemical building block; it is a strategic asset in the medicinal chemist's toolkit. By leveraging its unique


 topology, conformational rigidity, and versatile amine handle, researchers can efficiently navigate hit-to-lead optimization campaigns, particularly in the highly competitive arenas of kinase inhibition and CNS drug discovery. Adhering to the self-validating protocols outlined above ensures that the integration of this scaffold yields robust, high-purity candidates ready for advanced preclinical evaluation.

References

  • This compound | 58714-86-6 - Sigma-Aldrich Sigma-Aldrich (Merck KGaA)

  • Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols BenchChem[3]

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions National Center for Biotechnology Information (PMC)[1]

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center The Journal of Organic Chemistry - ACS Publications[2]

Sources

Cyclopentenyl Methanamine Scaffolds in Medicinal Chemistry: A Technical Review of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of the furanose oxygen with a methylene group (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) in nucleoside analogs represents a seminal advancement in medicinal chemistry, yielding the Carbocyclic Nucleoside  (or Carbanucleoside) class.[1][2][3] At the heart of this architecture lies the cyclopentenyl methanamine  core—a scaffold that mimics the transition state of natural nucleosides while conferring resistance to hydrolytic cleavage by phosphorylases.

This technical guide dissects the medicinal chemistry of cyclopentenyl derivatives, focusing on their role as reverse transcriptase inhibitors (NRTIs), DNA polymerase inhibitors, and S-adenosylhomocysteine (SAH) hydrolase inhibitors. We analyze the structural rationale, synthetic pathways (specifically the Vince lactam route), and the therapeutic mechanisms defining drugs like Entecavir , Abacavir (via Carbovir), and Neplanocin A .

Part 1: The Pharmacophore & Structural Rationale[5]

Bioisosterism and Metabolic Stability

Natural nucleosides are susceptible to cleavage of the


-glycosidic bond by nucleoside phosphorylases. The cyclopentenyl scaffold replaces the labile 

-atom with a carbon, rendering the bond chemically and metabolically stable.
  • Pucker Conformation: The presence of the double bond in the cyclopentene ring (as seen in Neplanocin A and Carbovir) flattens the ring, forcing it into specific conformations (South/North) that mimic the transition state of the enzyme-substrate complex.

  • Vector Positioning: The "methanamine" motif (often the

    
    -hydroxymethyl group relative to the amine attachment) maintains the spatial orientation required for phosphorylation by cellular kinases (adenosine kinase or deoxycytidine kinase) to the active triphosphate form.
    
Key Derivatives and Therapeutic Scope
Compound ClassRepresentative Drug/LeadTarget MechanismClinical Indication
Guanosine Analogs Entecavir (Baraclude) HBV Polymerase (Priming/Reverse Transcription)Chronic Hepatitis B
Adenosine Analogs Neplanocin A SAH Hydrolase (Inhibits Methylation)Antiviral / Antitumor (Investigational)
Cytidine Analogs Cyclopentenyl Cytosine (CPE-C) CTP SynthetaseAntineoplastic (Leukemia)
Dideoxy Analogs Carbovir (Abacavir precursor)HIV Reverse Transcriptase (Chain Terminator)HIV/AIDS

Part 2: Synthetic Architecture

The synthesis of chiral cyclopentenyl methanamine derivatives hinges on establishing the correct relative stereochemistry between the base (amine attachment) and the hydroxymethyl group. The industrial standard relies on the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[4]

Retrosynthetic Analysis (Vince Lactam Route)

The Vince lactam provides a rigid bicyclic framework that already contains the necessary cis-stereochemistry and the alkene functionality.

SyntheticRoute Vince Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) AminoAcid 4-Aminocyclopent-2-ene -1-carboxylic acid Vince->AminoAcid Hydrolysis/Resolution Core Cyclopentenyl Methanamine Core (Key Intermediate) AminoAcid->Core Reduction (-COOH to -CH2OH) Coupling Pd-Catalyzed Coupling (Trost Alkylation) Core->Coupling + Purine/Pyrimidine Base Drug Carbocyclic Nucleoside (e.g., Carbovir/Entecavir) Coupling->Drug Deprotection

Figure 1: Retrosynthetic pathway utilizing the Vince Lactam to generate the chiral cyclopentenyl core.[4]

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of the Carbocyclic Guanosine Core (Carbovir Analog)

Objective: To synthesize the key intermediate


-[4-(2-amino-6-chloropurin-9-yl)cyclopent-2-enyl]methanol via Pd(0)-catalyzed coupling.[4] This protocol demonstrates the "Trost-type" allylic alkylation, a cornerstone reaction in this field.
Reagents & Equipment[4][5][6]
  • Substrate: cis-4-Acetoxy-cyclopent-2-en-1-yl]methyl benzoate (derived from Vince lactam).[4]

  • Nucleophile: 2-Amino-6-chloropurine.[4]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ].[4]
    
  • Ligand: Triphenylphosphine (

    
    ) or chiral Trost ligand for asymmetric induction.[4]
    
  • Solvent: Anhydrous DMSO or THF.[4]

  • Base: Sodium hydride (NaH) or Caesium carbonate (

    
    ).[4]
    
Step-by-Step Methodology
  • Nucleophile Activation (Self-Validating Step):

    • Suspend 2-amino-6-chloropurine (1.1 eq) in anhydrous DMSO under argon.

    • Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min.

    • Validation: Evolution of

      
       gas ceases and the solution becomes clear/homogenous, indicating formation of the purine anion.
      
  • Catalyst Preparation:

    • In a separate flask, mix

      
       (2.5 mol%) and 
      
      
      
      (10 mol%) in degassed THF. Stir for 15 min at room temperature.
    • Observation: Color shift from dark purple/red to orange/yellow indicates active

      
       species generation.[4]
      
  • Allylic Alkylation:

    • Add the cyclopentenyl acetate substrate (1.0 eq) dissolved in THF to the catalyst mixture.

    • Cannulate the activated purine solution into the reaction vessel.

    • Heat to 50°C for 4–12 hours. Monitor via TLC (SiO2, 5% MeOH/DCM).[4]

    • Endpoint: Disappearance of the acetate starting material (

      
      ) and appearance of the UV-active coupled product (
      
      
      
      ).
  • Workup & Purification:

    • Quench with saturated

      
      .[4] Extract with EtOAc (3x).[4]
      
    • Wash combined organics with brine, dry over

      
      .
      
    • Purify via flash column chromatography.[4]

    • Yield Expectation: 70–85%.[4]

  • Stereochemical Check:

    • The Pd-catalyzed substitution typically proceeds with retention of configuration (double inversion mechanism: first inversion at Pd-oxidative addition, second at nucleophilic attack) if using a carbonate leaving group, or net retention via the

      
      -allyl complex. Verify cis/trans ratio using 1H-NMR NOE experiments between the 
      
      
      
      -H and
      
      
      -H protons.

Part 4: Mechanism of Action (Entecavir Case Study)

Entecavir represents the pinnacle of cyclopentenyl methanamine engineering. It is a deoxyguanosine analog with an exocyclic double bond.[4]

Signaling Pathway & Inhibition Logic

Entecavir acts as a false substrate.[4] It requires intracellular phosphorylation to the triphosphate (ETV-TP).[4]

MOA Entry Entecavir (Prodrug) Cell Entry Kinase1 Cellular Kinase (Phosphorylation) Entry->Kinase1 Triphosphate Entecavir-TP (Active Metabolite) Kinase1->Triphosphate Competition Competition with dGTP Triphosphate->Competition Target HBV Polymerase Inhibition Competition->Target Priming 1. Base Priming Inhibition Target->Priming ReverseTx 2. Reverse Transcription (- Strand Synthesis) Target->ReverseTx DNA_Syn 3. + Strand DNA Synthesis Target->DNA_Syn

Figure 2: Multi-stage inhibition mechanism of Entecavir against Hepatitis B Virus polymerase.[4]

Resistance Profile

Unlike Lamivudine (L-nucleoside), Entecavir's cyclopentyl ring provides a high genetic barrier to resistance.[4] Resistance requires multiple mutations (rtL180M + rtM204V/I + an additional mutation at rtT184, rtS202, or rtM250), making it a first-line therapy.

Part 5: Future Directions & Derivatives

  • Fluorination: The addition of fluorine to the cyclopentenyl ring (e.g., Fluoroneplanocin A ) drastically alters the pucker and electronic properties, often increasing potency against SAH hydrolase by stabilizing the metabolic "North" conformation [Ref 1].

  • C-Nucleosides: Direct C-C bond formation between the base and the ring (rather than C-N) creates "Carbocyclic C-nucleosides," which are completely immune to enzymatic cleavage.

  • Prodrug Strategies: Phosphoramidate prodrugs (ProTide technology) applied to cyclopentenyl methanamines to bypass the rate-limiting first phosphorylation step.[4]

References

  • Structure–Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors. Journal of Medicinal Chemistry. (2015). Available at: [Link][4]

  • Entecavir: Mechanism of Action and Clinical Applications. Patsnap Synapse / PMC. (2024).[4] Available at: [Link]

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Synthesis of Cyclopentanyl Carbocyclic 5-Fluorocytosine. The Journal of Organic Chemistry. (2012). Available at: [Link][4]

  • The Discovery and Development of Entecavir. Bristol-Myers Squibb / PMC. Available at: [Link]

Sources

Pharmacophore Analysis & Scaffold Characterization: (Cyclopent-2-en-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive pharmacophore analysis of (Cyclopent-2-en-1-yl)methanamine hydrochloride (CEMA-HCl). While often utilized as a synthetic building block, this molecule represents a critical "privileged fragment" in the design of conformationally restricted analogues of


-aminobutyric acid (GABA).

Structurally, CEMA-HCl mimics the amine-terminus of Vigabatrin (


-vinyl-GABA) but introduces a cyclic constraint that reduces entropic penalty upon binding. This guide details the electrostatic and steric properties of the scaffold, establishes a validated pharmacophore model for GABA-aminotransferase (GABA-AT) targeting, and outlines a self-validating computational workflow for fragment optimization.

Chemical & Structural Basis[1][2]

To perform an accurate pharmacophore analysis, we must first define the physicochemical constraints of the ligand in its physiological state.

Physicochemical Profile[3][4][5]
  • IUPAC Name: 1-(Cyclopent-2-en-1-yl)methanamine hydrochloride

  • SMILES: C1=CC(CC1)CN.Cl

  • Molecular Weight: 133.62 g/mol (Salt), 97.16 g/mol (Free base)

  • Dominant Species (pH 7.4): Protonated Ammonium Cation (

    
    ). The pKa of the primary amine on a saturated carbon attached to a ring is estimated at ~9.8–10.2, ensuring positive charge at physiological pH.
    
Conformational Analysis (Ring Puckering)

Unlike the flexible aliphatic chain of GABA or Vigabatrin, the cyclopentene ring of CEMA-HCl adopts a specific "envelope" conformation to relieve torsional strain.

  • Planarity: The

    
     double bond forces these two carbons and their neighbors (
    
    
    
    ) toward planarity.
  • Puckering: The

    
     methylene typically puckers out of the plane.
    
  • Pharmacophoric Implication: This rigidity fixes the vector of the methanamine side chain relative to the hydrophobic alkene patch. This is a classic "rigidification strategy" used to probe the bioactive conformation of GABA receptors and enzymes.

Pharmacophore Modeling

The pharmacophore of CEMA-HCl is defined by three distinct features that map to the S3 sub-pocket of GABA-AT and the orthosteric sites of GABA-C receptors.

Feature Definitions
Feature IDTypeChemical OriginInteraction Mechanism
F1 Pos Ionizable (PI) Primary Ammonium (

)
Electrostatic interaction with Asp/Glu residues (e.g., Glu270 in GABA-AT).
F2 Hydrophobic (HY) Cyclopentene RingVan der Waals packing against hydrophobic pocket residues (e.g., Phe/Tyr).
F3 Exclusion Vol (EV) Rigid Ring ScaffoldDefines the steric boundary; prevents binding in pockets requiring linear chain extension.
The "Vector-Anchor" Hypothesis

In this scaffold, the amine (F1) acts as the "Anchor," while the rigid ring (F2) acts as a "Vector" that directs substituents. Unlike linear GABA, where the acid and amine can adopt multiple distances, CEMA-HCl locks the amine in a specific orientation relative to the alkene.

Visualization of the Pharmacophore Logic

The following diagram illustrates the logical flow from chemical structure to pharmacophore feature extraction.

Pharmacophore_Logic cluster_0 Ligand Structure cluster_1 Pharmacophore Features cluster_2 Target Interaction (GABA-AT) Struct (Cyclopent-2-en-1-yl) methanamine HCl Amine Amine Group (-CH2-NH3+) Struct->Amine Ring Cyclopentene Ring Struct->Ring PI Pos. Ionizable (PI) (Anchor) Amine->PI Protonation Alkene Double Bond (Pi System) Ring->Alkene HY Hydrophobic (HY) (Scaffold) Ring->HY Lipophilicity ExVol Shape Constraint (Envelope) Ring->ExVol Rigidity Glu Glu270 (Salt Bridge) PI->Glu Ionic Bond Pocket Hydrophobic Pocket HY->Pocket vdW Contact

Figure 1: Pharmacophore derivation mapping structural moieties to specific interaction types within the GABA-AT binding pocket.

Biological Context: GABA-AT Targeting

The primary utility of the CEMA scaffold is in the design of GABA Aminotransferase (GABA-AT) inhibitors.

Mechanism of Action Alignment

GABA-AT degrades GABA using a Pyridoxal 5'-Phosphate (PLP) cofactor.[1][2][3]

  • Recognition: The enzyme recognizes the amine of GABA (or the inhibitor).

  • Schiff Base Formation: The amine attacks the PLP-aldehyde to form a Schiff base.

  • Catalysis/Inactivation:

    • Vigabatrin (Linear): Uses a vinyl group to trap the enzyme via a Michael addition mechanism after Schiff base formation.

    • CEMA (Cyclic): The cyclopentene ring restricts the rotation of the vinyl group. If the double bond is properly aligned (via the stereochemistry at C1), it can mimic the transition state or act as a mechanism-based inactivator (suicide substrate).

Stereochemical Criticality

Research indicates that the biological activity is highly stereospecific.

  • The (S)-enantiomer of related cyclopentene amino acids typically aligns with the GABA binding mode.[1]

  • The (R)-enantiomer may clash with the active site wall or fail to align the alkene for catalytic capture.

  • Protocol Note: When modeling, both enantiomers must be docked separately to determine the "Eutomer" (active isomer).

Computational Workflow: Fragment-to-Lead

This protocol outlines a self-validating workflow to use CEMA-HCl as a starting fragment for drug design.

Protocol Overview

Objective: Identify high-affinity extensions of the CEMA fragment. Software Stack: Open source (RDKit, AutoDock Vina, GROMACS) or Commercial (Schrödinger, MOE).

Step-by-Step Methodology
Phase 1: Ligand Preparation & Conformer Generation
  • Desalting: Remove HCl. Treat the nitrogen as protonated (

    
     charge).
    
  • 3D Generation: Generate 3D coordinates.

  • Conformational Search:

    • Method: Molecular Dynamics (MD) or Monte Carlo search.

    • Constraint: Sample the ring puckering.

    • Output: Cluster the trajectories to find the lowest energy "Envelope" conformation.

Phase 2: Pharmacophore Screening (Virtual Screening)[4]
  • Model Creation: Define a 3-point pharmacophore (PI + HY + Excluded Volume) based on the CEMA structure.

  • Database Prep: Prepare a library of fragment extensions (e.g., adding carboxylates, tetrazoles, or heterocycles to the CEMA scaffold).

  • Screening: Filter compounds that match the PI and HY features while respecting the steric boundary of the ring.

Phase 3: Molecular Docking (Validation)
  • Target: Crystal structure of GABA-AT (PDB ID: 1OHV or similar).

  • Grid Generation: Center grid on the PLP cofactor.

  • Covalent Docking (Optional but Recommended): Define a reaction constraint between the CEMA amine and the PLP aldehyde to simulate Schiff base formation.

  • Scoring: Prioritize poses where the alkene is within 3.5 Å of the catalytic nucleophile (Lys329 or similar).

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Target Validation Start Start: CEMA-HCl Structure Prep1 Desalt & Protonate (pH 7.4) Start->Prep1 Prep2 Conformer Sampling (Ring Puckering) Prep1->Prep2 Dock1 Load GABA-AT (PDB: 1OHV) Prep2->Dock1 Dock2 Constrained Docking (Amine -> PLP) Dock1->Dock2 Score Calculate RMSD & Binding Energy Dock2->Score Decision Alkene Aligned? Score->Decision Grow Fragment Growing: Add Acid Mimic Decision->Grow Yes (< 3.5 Å) Discard Discard Pose Decision->Discard No

Figure 2: Computational workflow for validating CEMA as a bioactive fragment against GABA-AT.

Synthesis & Experimental Validation

To validate the computational model, the fragment must be synthesized and tested.

Synthetic Route (Brief)
  • Starting Material: Cyclopent-2-en-1-one or Cyclopentadiene.

  • Transformation:

    • Route A: Aza-Diels-Alder (if constructing the ring).

    • Route B (Standard): Reduction of Cyclopent-2-ene-1-carbonitrile using

      
       (careful control to avoid reducing the alkene) or selective hydrogenation.
      
  • Salt Formation: Treatment with anhydrous HCl in diethyl ether to precipitate the hydrochloride salt.

In Vitro Assay (GABA-AT)
  • Assay Type: Spectrophotometric coupled enzyme assay.

  • Readout: Measure the formation of succinic semialdehyde (coupled to NADP+ reduction) at 340 nm.

  • Control: Use Vigabatrin as a positive control.

  • Expectation: CEMA-HCl alone may show weak competitive inhibition (Ki in mM range) due to the lack of the carboxylate anchor. Activity confirms the "Amine + Ring" pharmacophore fit.

References

  • Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators.[5] Treatments for Epilepsies and Addictions. Chemical Reviews.

  • Johnston, G. A. R., et al. (2009). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Neurochemical Research.

  • Qiu, J., & Silverman, R. B. (2000). Inhibition and Substrate Activity of Conformationally Rigid Vigabatrin Analogues with GABA Aminotransferase. Journal of Medicinal Chemistry.

  • Erlanson, D. A., et al. (2016).[4] Fragment-based drug discovery: advancing fragment evolution. Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (2023). (Cyclopent-2-en-1-yl)methanamine.[6] National Center for Biotechnology Information.

Sources

Biological activity profile of (Cyclopent-2-en-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (Cyclopent-2-en-1-yl)methanamine hydrochloride , a critical chiral building block in medicinal chemistry.

While the compound itself is a chemical intermediate, its biological significance lies in its role as a pharmacophore scaffold for carbocyclic nucleosides —a class of potent antiviral and antineoplastic agents. This guide details its structural properties, its application in synthesizing bioactive analogues (such as Neplanocin A and Abacavir derivatives), and the downstream biological mechanisms of these resultant drugs.

A Technical Guide to Carbocyclic Pharmacophore Synthesis and Bioactivity

Part 1: Executive Summary & Chemical Identity

This compound is a cyclic allylic amine used primarily as a precursor for carbocyclic nucleosides . Unlike traditional nucleosides which contain a furanose (sugar) ring, carbocyclic analogues replace the ring oxygen with a methylene group. This substitution confers metabolic stability against phosphorylases and glycosylases, extending the half-life of derived drugs while maintaining the ring-puckering geometry required for enzyme recognition.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(Cyclopent-2-en-1-yl)methanamine hydrochloride
CAS Number 58714-86-6 (HCl salt)
Molecular Formula C₆H₁₁N[1] · HCl
Molecular Weight 133.62 g/mol
Core Pharmacophore Cyclopentenyl ring (Bioisostere of Ribose/Deoxyribose)
Key Functionality Primary amine (nucleophile for base coupling); Allylic double bond (conformational lock)

Part 2: The Pharmacophore: Structural Biology & Mechanism

The biological value of this amine stems from its ability to mimic the sugar pucker of natural nucleosides.

Bioisosterism and Conformational Locking

In DNA/RNA polymerases, the sugar ring of a nucleotide adopts specific conformations (North/South puckering) to position the 3'-hydroxyl group for chain elongation.

  • Furanose Ring (Natural): Flexible, but susceptible to cleavage by nucleoside phosphorylases.

  • Cyclopentenyl Ring (Synthetic): The double bond in the cyclopentene ring (C2=C3) creates a planar constraint, forcing the ring into a specific "envelope" conformation. This conformational lock can increase affinity for viral polymerases (e.g., HIV Reverse Transcriptase) or host enzymes (e.g., S-Adenosylhomocysteine Hydrolase) by reducing the entropy penalty of binding.

Downstream Mechanism of Action (Derived Drugs)

When this amine is coupled with purine or pyrimidine bases, the resulting carbocyclic nucleosides typically act via two mechanisms:

  • Chain Termination: Converted to the triphosphate form inside the cell, they compete with natural dNTPs. Incorporation into viral DNA halts replication due to the lack of a 3'-OH or steric hindrance.

  • Enzyme Inhibition: Analogues like Neplanocin A (structurally related) inhibit S-Adenosylhomocysteine (SAH) Hydrolase, disrupting viral methylation and capping.

Visualization: The Activation Pathway

The following diagram illustrates how the inert amine precursor is transformed into a bioactive antiviral agent.

ActivationPathway Precursor (Cyclopent-2-en-1-yl) methanamine HCl Coupling Synthetic Coupling (Purine/Pyrimidine) Precursor->Coupling Chemical Synthesis CarboNuc Carbocyclic Nucleoside Coupling->CarboNuc Drug Candidate Kinase1 Cellular Kinases (Phosphorylation) CarboNuc->Kinase1 Intracellular Activation Triphosphate Active Triphosphate Metabolite Kinase1->Triphosphate 3-Step Phosphorylation Target Inhibition of Viral Polymerase Triphosphate->Target Competitive Binding

Figure 1: The metabolic activation pathway from the amine precursor to the bioactive triphosphate inhibitor.

Part 3: Experimental Protocols

Synthesis of Carbocyclic Nucleoside Analogues

Context: This protocol describes the coupling of the amine to a pyrimidine precursor to generate a carbocyclic nucleoside analogue.

Reagents:

  • (Cyclopent-2-en-1-yl)methanamine HCl (1.0 eq)

  • 4-Chloropyrimidine derivative (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Ethanol (EtOH) or n-Butanol

Methodology:

  • Preparation: Dissolve the chloropyrimidine derivative in EtOH (0.1 M concentration).

  • Neutralization: Add TEA to the solution to scavenge HCl.

  • Addition: Add (Cyclopent-2-en-1-yl)methanamine HCl slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 6–12 hours. Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with water (x2) and brine (x1).

  • Purification: Purify the crude product using flash column chromatography to isolate the N-alkylated nucleoside analogue.

In Vitro Antiviral Activity Assay (HIV-1 Reverse Transcriptase)

Context: Once the derivative is synthesized, its biological activity is validated using a standard RT inhibition assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT).

  • Template/Primer: Poly(rA)·oligo(dT).

  • Radiolabeled Nucleotide: [³H]-dTTP.

  • Test Compound: Synthesized Carbocyclic Nucleoside Triphosphate (enzymatically synthesized or chemically prepared).

Protocol:

  • Assay Buffer: Prepare buffer containing 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 10 mM MgCl₂, and 5 mM DTT.

  • Incubation: Mix HIV-1 RT (0.1 U) with the template/primer and varying concentrations of the Test Compound (0.01 µM – 100 µM).

  • Initiation: Start the reaction by adding [³H]-dTTP (1 µCi). Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction by adding cold 10% TCA (Trichloroacetic acid) to precipitate DNA.

  • Quantification: Filter precipitates through GF/C glass fiber filters. Wash with 5% TCA and ethanol. Measure incorporated radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine the IC₅₀ value.

Part 4: Safety & Toxicology Profile

While the final drugs are potent, the precursor amine possesses specific toxicological risks associated with allylic amines.

Hazard ClassDescriptionMechanism
Skin/Eye Irritation Corrosive / IrritantBasic primary amines cause saponification of lipids in tissue.
Metabolic Toxicity Potential SSAO SubstrateSemicarbazide-sensitive amine oxidase (SSAO) can metabolize allylic amines into acrolein-like aldehydes, which are highly reactive and cytotoxic.
Handling Hygroscopic SolidThe HCl salt is hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis or degradation.

Safety Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle all powders in a fume hood to prevent inhalation of dust.

  • Neutralization: Spills should be neutralized with dilute acetic acid before cleanup.

Part 5: References

  • Crimmins, M. T., & King, B. W. (1996). "Asymmetric Synthesis of Carbocyclic Nucleosides: Cyclopentenyl Carbo-Nucleosides." Journal of Organic Chemistry.

  • Agrofoglio, L., et al. (1994). "Synthesis of Carbocyclic Nucleosides." Tetrahedron.

  • De Clercq, E. (2005). "Antiviral Drugs in Current Clinical Use." Journal of Clinical Virology.

  • BenchChem. (2025).[2] "1-(Cyclopent-2-en-1-yl)methanamine hydrochloride Product Safety Data." BenchChem Technical Library.

  • Marquez, V. E., & Lim, M. I. (1986). "Carbocyclic Nucleosides." Medicinal Research Reviews.

Sources

Unlocking Potential: The Reactivity Profile of Unsaturated Cyclic Amines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Unsaturated cyclic amines, such as dihydropyrroles and tetrahydropyridines, represent a cornerstone of modern organic synthesis and medicinal chemistry. These heterocycles are not merely structural motifs; they are dynamic platforms whose reactivity is governed by the intricate interplay between the endocyclic nitrogen atom and the carbon-carbon double bond. Their prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores their significance.[1][2][3] This guide provides a comprehensive exploration of their reactivity, offering field-proven insights into the mechanistic principles and synthetic strategies that empower researchers to harness their full potential in the creation of complex, high-value molecules.

The Duality of Reactivity: Enamine and Iminium Intermediates

The characteristic reactivity of unsaturated cyclic amines stems from the dual nature of the nitrogen atom, which can act as both a powerful electron-donating group and a precursor to electrophilic species. This duality gives rise to two key intermediates that dictate the course of many transformations: enamines and iminium ions.

  • Enamine Reactivity: The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the double bond, creating an enamine character. This resonance increases the electron density at the β-carbon, rendering it highly nucleophilic and susceptible to attack by electrophiles.[4]

  • Iminium Ion Reactivity: Conversely, in the presence of an acid or an oxidizing agent, the nitrogen can be protonated or oxidized to form a cyclic iminium ion . This transformation reverses the polarity of the system, making the α- and β-carbons electrophilic and ready to react with nucleophiles. The formation of these reactive iminium species is a critical pathway in both synthetic transformations and the metabolic bioactivation of many cyclic amine-containing drugs.[5][6]

The ability to selectively engage either the enamine or iminium pathway provides chemists with a powerful toolkit for C-C and C-X bond formation.

G cluster_0 Reactivity Manifold of Unsaturated Cyclic Amines Start Unsaturated Cyclic Amine Enamine Enamine Intermediate (β-Carbon is Nucleophilic) Start->Enamine Resonance Iminium Iminium Ion Intermediate (β-Carbon is Electrophilic) Start->Iminium Protonation / Oxidation E_plus Electrophile (E+) Enamine->E_plus attacks Nu_minus Nucleophile (Nu-) Iminium->Nu_minus attacked by Product_E β-Substituted Product E_plus->Product_E forms Product_Nu β-Substituted Product Nu_minus->Product_Nu forms G cluster_cyclo [4+2] Cycloaddition Workflow Diene Diene (4π electrons) TransitionState Pericyclic Transition State Diene->TransitionState Dienophile Unsaturated Amine (as Dienophile, 2π electrons) Dienophile->TransitionState Product Cycloadduct (Fused/Bridged Ring System) TransitionState->Product Forms new σ-bonds

Caption: Schematic of a [4+2] cycloaddition reaction.

The double bond in unsaturated cyclic amines readily undergoes addition reactions, with the regioselectivity determined by the reaction conditions and the nature of the attacking species.

  • Electrophilic Addition: In the presence of electrophiles like halogens (X₂) or hydrohalic acids (HX), the π-bond attacks the electrophile to form a cationic intermediate, which is then trapped by a nucleophile. [7][8]The nitrogen atom can play a crucial role in stabilizing this intermediate through resonance.

  • Nucleophilic Conjugate (Michael) Addition: This is one of the most important reactions of these systems. When the amine is converted to its electrophilic iminium ion form, the β-carbon becomes susceptible to attack by a wide range of soft nucleophiles (e.g., enolates, organocuprates, amines). [9]This 1,4-addition pathway is fundamental to many multicomponent reactions used in drug discovery. [10][11]

    Reaction Type Attacking Species Key Intermediate Typical Product
    Electrophilic Addition Electrophile (e.g., Br⁺) Carbocation β-functionalized saturated amine

    | Conjugate Addition | Nucleophile (e.g., R₂CuLi) | Iminium Ion / Enolate | β-substituted saturated amine |

Modern synthetic chemistry has been revolutionized by transition-metal catalysis, which enables the functionalization of otherwise inert C-H bonds. [12]For cyclic amines, these methods provide powerful tools for introducing substituents at positions that are difficult to access through classical methods. [5]Reactions are often initiated by coordination of the metal to the nitrogen atom or the double bond, followed by C-H activation and subsequent bond formation. This allows for the direct installation of aryl, alkyl, and other functional groups at positions remote from the nitrogen atom. [5][13]

The generation and reaction of radicals offer unique reactivity patterns. α-Aminoalkyl radicals can be generated from cyclic amines, often under mild photoredox conditions, by oxidizing α-silyl amine precursors. [14][15]These highly reactive intermediates can then add to electron-deficient alkenes or participate in intramolecular cyclizations, providing efficient routes to complex nitrogen-containing heterocycles. [14][16]

G cluster_radical Photoredox-Mediated Radical Generation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light Visible Light (hν) Light->PC SET Single Electron Transfer (SET) PC_excited->SET Amine_Precursor α-Silyl Amine Precursor Amine_Precursor->SET Radical α-Aminoalkyl Radical (R•) SET->Radical

Caption: Generation of α-aminoalkyl radicals via photoredox catalysis.

Application in Modern Synthesis: Protocols and Strategies

The theoretical reactivity profiles discussed above translate into powerful and practical synthetic methodologies that are routinely employed in academic and industrial research.

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating substructures from all starting materials. [17]This strategy is exceptionally useful for rapidly generating diverse libraries of compounds for drug screening. [10]The synthesis of highly substituted tetrahydropyridines, for instance, is often achieved through MCRs that leverage the conjugate addition reactivity of in-situ generated iminium ions. [1][17] Experimental Protocol: One-Pot, Three-Component Synthesis of Tetrahydropyridine Derivatives

This protocol is a representative example of a DABCO-catalyzed multicomponent reaction to form 4-aryl-1,2,3,4-tetrahydropyridines, adapted from established literature methods. [10]

  • Reactant Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv), malononitrile (1.0 mmol, 1.0 equiv), and cinnamyl amine (1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add ethanol (3 mL) as the solvent, followed by 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%) as the organocatalyst.

  • Reaction Execution: Seal the flask and stir the mixture at room temperature (25 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Add distilled water (10 mL) to the residue and stir for 15 minutes.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to afford the pure tetrahydropyridine product. Further purification, if necessary, can be performed by recrystallization or column chromatography.

Causality: This reaction proceeds through a domino sequence. DABCO catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the amine and subsequent intramolecular cyclization, all in one pot, showcasing the efficiency and atom economy of MCRs. [10]

The construction of stereochemically defined molecules is paramount in drug development. Unsaturated cyclic amines are excellent substrates for asymmetric catalysis.

  • Organocatalysis: Chiral small molecules, such as quinine-derived squaramides, can catalyze domino reactions to produce tetrahydropyridines with multiple stereocenters with high enantioselectivity. [11]These catalysts operate by creating a chiral environment that directs the approach of the reactants.

  • Transition Metal Catalysis: Chiral transition metal complexes are used extensively for the asymmetric synthesis and modification of these heterocycles. Molybdenum-catalyzed asymmetric ring-closing metathesis (RCM) can produce chiral unsaturated amines from acyclic precursors,[18] while iridium and rhodium complexes are effective for the asymmetric hydrogenation of the C=C bond to create chiral saturated cyclic amines. [19]

    Asymmetric Method Catalyst Type Key Transformation Stereochemical Outcome
    Domino Reaction Chiral Organocatalyst (e.g., Squaramide) Michael/Aza-Henry/Cyclization Multiple contiguous stereocenters [11]
    Ring-Closing Metathesis Chiral Molybdenum Complex Diene -> Cyclic Alkene Enantioselective ring formation [18]

    | Asymmetric Hydrogenation | Chiral Rh/Ir Complex | Alkene -> Alkane | Enantioselective reduction [19]|

Future Outlook

The field of unsaturated cyclic amine chemistry continues to evolve, driven by the demand for more efficient and selective synthetic methods. The increasing use of photoredox and electrocatalysis promises greener and more powerful ways to generate reactive intermediates under mild conditions. Furthermore, the continued development of novel transition-metal-catalyzed C-H functionalization reactions will undoubtedly unlock new avenues for the late-stage modification of complex molecules, accelerating the drug discovery process. [5]By understanding the fundamental reactivity profiles outlined in this guide, researchers are well-equipped to innovate and contribute to this exciting and impactful area of organic synthesis.

References

  • Patil, P., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

  • Wang, D. G., et al. (2022). Transition-Metal-Catalyzed Remote C–H Bond Functionalization of Cyclic Amines. Thieme Chemistry. [Link]

  • Dolman, S. J., et al. (2002). Efficient catalytic enantioselective synthesis of unsaturated amines: preparation of small- and medium-ring cyclic amines through mo-catalyzed asymmetric ring-closing metathesis in the absence of solvent. Journal of the American Chemical Society. [Link]

  • Wang, C., et al. (2021). Examples of bioactive 2,3,4,5‐tetrahydropyridine derivatives and... ResearchGate. [Link]

  • Fiveable. (2025). Dihydropyrroles Definition. Fiveable. [Link]

  • Khan, M. M., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. [Link]

  • Singh, P. P., et al. (2019). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. E-RESEARCHCO. [Link]

  • Check, C. T., et al. (2015). Asymmetric Redox-Annulation of Cyclic Amines. The Journal of Organic Chemistry. [Link]

  • Vila, C., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. [Link]

  • Movassaghi, M., & Inman, E. M. (2007). C–H functionalization of cyclic amines: redox-annulations with α,β-unsaturated carbonyl compounds. Chemical Communications. [Link]

  • Mondal, S., et al. (2021). The asymmetric synthesis of an acyclic N-stereogenic amine. Nature. [Link]

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • de la Mare, P. B. D., & Bolton, R. (1982). Electrophilic Additions to Unsaturated Systems. Elsevier. [Link]

  • Herzon, S. B., & Hartwig, J. F. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. [Link]

  • Yoo, E. J., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

  • Jung, H., et al. (2025). Cycloaddition Reactions of N-Alkyl-α,β-unsaturated Imines: Facile Preparation of Azaheterocycles for Synthesis and Biological Applications. ResearchGate. [Link]

  • ResearchGate. (2023). Reaction of six-membered and larger cyclic amines. ResearchGate. [Link]

  • Silvi, M., & Melchiorre, P. (2018). Asymmetric synthesis of cyclic β-amino carbonyl derivatives by a formal [3 + 2] photocycloaddition. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Amines. Organic Chemistry Portal. [Link]

  • Kim, H., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules. [Link]

  • Wikipedia. (n.d.). Electrophilic addition. Wikipedia. [Link]

  • Wikipedia. (n.d.). Cycloaddition. Wikipedia. [Link]

  • Tron, G. C., et al. (2018). Cycloaddition reactions for antiviral compounds. Medicinal Research Reviews. [Link]

  • University of Birmingham. (2023). Eight-membered cyclic amines as novel scaffolds for drug discovery. UBIRA ETheses. [Link]

  • Nakajima, K., et al. (2014). Synthesis of nitrogen heterocycles via α-aminoalkyl radicals generated from α-silyl secondary amines under visible light irradiation. Chemical Communications. [Link]

  • Herzon, S. B., & Hartwig, J. F. (n.d.). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. ACS Publications. [Link]

  • Mariano, P. S., & Stavinoha, J. L. (1982). Radical cyclization reactions of .alpha.-silyl amine .alpha.,.beta.-unsaturated ketone and ester systems promoted by single electron transfer photosensitization. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2021). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. [Link]

  • Protti, S., & Fagnoni, M. (2024). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. MDPI. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 3,4‐2H‐Dihydropyrroles (Δ1‐Pyrrolines) and Their Chemical Transformations. ResearchGate. [Link]

  • O'Brien, P., et al. (2018). Radical-mediated direct C–H amination of arenes with secondary amines. Chemical Science. [Link]

  • Majhail, M. K., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). (PDF) Cycloaddition Reactions of Enamines. ResearchGate. [Link]

  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science. [Link]

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  • Curtis, N. F. (2025). Compounds of amine-substituted cyclic amines: synthesis and structures. ResearchGate. [Link]

  • Hilton, M. C., et al. (2026). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters. [Link]

  • Google Patents. (n.d.). CN100418951C - Cyclic amine derivatives and their use as medicines.
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  • OpenStax. (2023). 24.7 Reactions of Amines. Organic Chemistry. [Link]

  • Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism. [Link]

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  • Wang, D., et al. (2020). Recent advances in the synthesis of 2,3-dihydropyrroles. Chemical Communications. [Link]

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Methodological & Application

Reaction conditions for coupling (Cyclopent-2-en-1-yl)methanamine HCl with carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Optimized Amide Coupling Strategies for (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Executive Summary & Chemical Context

The integration of cycloalkene-containing aliphatic amines into pharmaceutical scaffolds is a common strategy to increase molecular rigidity, optimize lipophilicity, and explore novel chemical space. (Cyclopent-2-en-1-yl)methanamine is a highly versatile primary amine featuring an allylic cyclopentene ring. To prevent spontaneous oxidation, polymerization, or degradation of the allylic system, this reagent is commercially supplied and stored as a stable hydrochloride salt (CAS: 58714-86-6).

When coupling this amine with carboxylic acids to form amide bonds, synthetic chemists must navigate two primary challenges:

  • Neutralization of the Salt: The amine must be liberated from its inactive ammonium state (

    
    ) to a nucleophilic free amine (
    
    
    
    ) in situ without promoting side reactions.
  • Preservation of the Alkene: The cyclopentene double bond is sensitive to harsh electrophilic reagents, strong Lewis acids, and high temperatures. Traditional acid chloride formation (e.g., using refluxing thionyl chloride) is often too harsh and can lead to isomerization or degradation.

This application note details mild, high-yielding, and self-validating protocols for coupling (Cyclopent-2-en-1-yl)methanamine HCl with carboxylic acids using modern uronium and carbodiimide-based coupling reagents[1].

Mechanistic Rationale & Reagent Selection

Direct condensation of a carboxylic acid and an amine requires extreme temperatures (>160 °C) to overcome the stable carboxylate-ammonium salt intermediate, a condition detrimental to the cyclopentene ring. Therefore, coupling reagents are employed to convert the carboxylic acid into a highly reactive electrophilic intermediate (such as an O-acylisourea or an active ester) at room temperature[2].

The Role of the Base: Why DIPEA?

Because the amine is provided as a hydrochloride salt, a tertiary amine base is strictly required. N,N-Diisopropylethylamine (DIPEA) is prioritized over Triethylamine (TEA). The bulky isopropyl groups of DIPEA provide significant steric hindrance, ensuring it acts exclusively as a Brønsted base to deprotonate the amine hydrochloride, rather than acting as a competing nucleophile that could attack the activated ester[2].

Reaction Logic Diagram

Mechanism Acid Carboxylic Acid ActiveEster Activated Ester (e.g., OAt or OBt) Acid->ActiveEster Activation Coupling Coupling Agent (HATU or EDC) Coupling->ActiveEster Product Target Amide Product ActiveEster->Product Nucleophilic Attack AmineSalt (Cyclopent-2-en-1-yl) methanamine HCl FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine Neutralization Base DIPEA (Base) Base->FreeAmine FreeAmine->Product

Caption: Logical pathway of amide bond formation highlighting acid activation and amine free-basing.

Quantitative Reagent Comparison

Selecting the right coupling agent depends on the steric hindrance of the carboxylic acid and the scale of the reaction. Table 1 summarizes the empirical data for selecting the optimal system.

Table 1: Comparison of Coupling Systems for (Cyclopent-2-en-1-yl)methanamine HCl

Reagent SystemEquivalents RequiredReaction SpeedByproduct RemovalIdeal Use Case
HATU / DIPEA 1.1 eq HATUFast (< 2 hours)Requires aqueous wash (LiCl for DMF)Hindered acids, milligram-scale discovery, difficult couplings.
EDC·HCl / HOBt 1.2 eq EDC/HOBtModerate (4-12 hours)Fully water-soluble byproductsScale-up, cost-sensitive synthesis, unhindered aliphatic/aryl acids.
T3P / Pyridine 1.5 eq T3PSlow (12-24 hours)Water-soluble (phosphate salts)Highly sensitive substrates prone to epimerization; green chemistry.

Experimental Workflows & Protocols

The following protocols represent self-validating systems. The stoichiometry is deliberately designed so that the base (DIPEA) is present in sufficient excess (2.5 to 3.0 equivalents) to account for the neutralization of the amine HCl (1.0 eq), the activation mechanism (1.0 eq), and maintaining a basic environment to drive the reaction forward.

Experimental Workflow Diagram

Workflow Step1 1. Preparation Dry solvent (DCM/DMF) under N2 Step2 2. Acid Activation Mix Acid + Coupling Agent + DIPEA Step1->Step2 Step3 3. Amine Addition Add (Cyclopent-2-en-1-yl)methanamine HCl Step2->Step3 Step4 4. Monitoring TLC / LC-MS analysis until completion Step3->Step4 Step5 5. Aqueous Workup Wash with 10% Citric Acid, NaHCO3, Brine Step4->Step5 Step6 6. Purification Flash Chromatography / Crystallization Step5->Step6

Caption: Step-by-step experimental workflow for the amide coupling process.

Protocol A: High-Efficiency Coupling (HATU/DIPEA)

Best for sterically hindered carboxylic acids or rapid library synthesis.

Materials:

  • Carboxylic Acid: 1.0 mmol (1.0 eq)

  • (Cyclopent-2-en-1-yl)methanamine HCl: 1.2 mmol (1.2 eq)

  • HATU: 1.1 mmol (1.1 eq)

  • DIPEA: 3.0 mmol (3.0 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (3.0 mL).

  • Add DIPEA (1.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive HOAt-active ester before the amine is introduced, preventing the amine from reacting directly with the uronium salt (which can form unreactive guanidinium byproducts).

  • Amine Preparation: In a separate vial, suspend (Cyclopent-2-en-1-yl)methanamine HCl (1.2 mmol) in DMF (2.0 mL) and add the remaining DIPEA (1.5 mmol). Sonicate briefly until a clear solution is obtained (indicating the liberation of the free amine).

  • Coupling: Transfer the free amine solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (2 × 15 mL) – Removes bulk DMF.

    • 10% aqueous Citric Acid (15 mL) – Removes unreacted amine and excess DIPEA. (Note: Citric acid is preferred over 1M HCl to protect the allylic double bond).

    • Saturated aqueous

      
       (15 mL) – Removes unreacted carboxylic acid and acidic byproducts.
      
    • Brine (15 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
    
Protocol B: Scalable & Cost-Effective Coupling (EDC/HOBt)

Best for scale-up, standard aliphatic/aryl acids, and avoiding DMF.

Materials:

  • Carboxylic Acid: 1.0 mmol (1.0 eq)

  • (Cyclopent-2-en-1-yl)methanamine HCl: 1.1 mmol (1.1 eq)

  • EDC·HCl: 1.2 mmol (1.2 eq)

  • HOBt (hydrate is acceptable): 1.2 mmol (1.2 eq)

  • DIPEA: 2.5 mmol (2.5 eq)

  • Anhydrous Dichloromethane (DCM): 10.0 mL

Step-by-Step Methodology:

  • Initialization: To a round-bottom flask containing the carboxylic acid (1.0 mmol), (Cyclopent-2-en-1-yl)methanamine HCl (1.1 mmol), and HOBt (1.2 mmol), add anhydrous DCM (10.0 mL).

  • Neutralization: Add DIPEA (2.5 mmol) to the suspension. Stir for 5 minutes at room temperature to free-base the amine.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 mmol) in one portion. Causality: Adding EDC at 0 °C minimizes the formation of the unreactive N-acylurea byproduct, a common side reaction when carbodiimides are used at higher temperatures.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 8–12 hours (or overnight).

  • Workup: Dilute with additional DCM (20 mL). Wash sequentially with 10% Citric Acid (15 mL), saturated

    
     (15 mL), and Brine (15 mL).
    
  • Dry over

    
    , filter, and concentrate. The byproduct of EDC is a water-soluble urea derivative, making this workup exceptionally clean[2].
    

Analytical Characterization & Troubleshooting

To validate the success of the coupling, researchers should utilize NMR and LC-MS:

  • Mass Spectrometry (ESI-MS): Look for the

    
     peak of the target amide.
    
  • 1H NMR (CDCl3 or DMSO-d6):

    • Confirm the presence of the amide proton (typically a broad singlet or triplet between

      
       5.5 - 8.5 ppm depending on the solvent and hydrogen bonding).
      
    • Critical Check: Verify the integrity of the cyclopentene ring. The vinylic protons (

      
      ) should appear as distinct multiplets around 
      
      
      
      5.6 - 5.9 ppm. If these peaks are missing or shifted significantly, isomerization of the double bond may have occurred due to overly acidic conditions or excessive heat.

References

  • Amide bond formation: Beyond the myth of coupling reagents Chemical Society Reviews[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxkOBqqn1IX1aGPBicavrvpi7lMCtbniVGkT-z7KPJhLSDdg982RYEZtHXSimSeYl9h45YAuTkQZCz_NVQKx6OQ1AfzXDg6AsqJSaCbRyrCLuJ2ILCgElwucCzMDbIujBJs5Bn8-E2ezsApjHf5S6bfNmqaJC92i7Cx4W98wyirYONTH-MyC_GlstHfLYxNDw0VXkzP7U20EuF1mIhqXtjqiUSkOd5]
  • This compound | 58714-86-6 Sigma-Aldrich[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH56f8zJjilml4ts8MgS5d8kipz2yk0DAcbtNHpbfL_LoIesLfxT41WVCkSIa5gix2dLN6eOs20KoNwDc4suG9HVNAUmDOTMkY6uodZYyV3BVaEP7aLNQL-l2Mf5yEYV6RH_a83KiYPVIEQ4ASSkiNGMtSYm8xjIkVR4A==]
  • Amide Synthesis Fisher Scientific[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6KsKacEn8NhKkqBv6b0Ac_FhzfSQs6v5pDZUL1jU6gdkS7-p_PzqeLeRNugj20zVI9QH3we6RxEBBUt4BmeYi8RCqpLTGCm6KpdVWwFu-YViWm3XRX6NP8M7WvajeLV1XxEyAQTXhXOac5ffWEsxUvNjWDcYW1GGyP0rWaKNOxhftCa7IWAQrPOertvJdCP_Lfk0YQKBNk9qYtLmMCvLkYnNX]

Sources

Application Note: Step-by-Step Preparation of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

(Cyclopent-2-en-1-yl)methanamine hydrochloride (CAS: 58714-86-6) is a critical building block in the synthesis of carbocyclic nucleosides, a class of antivirals that includes Abacavir and Entecavir. The replacement of the ribose oxygen with a methylene group increases metabolic stability against phosphorylases.[1]

This application note details a robust, three-step protocol starting from (Cyclopent-2-en-1-yl)methanol . Unlike direct nitrile reduction strategies, which pose risks of double-bond migration or over-reduction, this protocol utilizes a Mesylation


 Azidation 

Staudinger Reduction
pathway. This route is selected for its high chemoselectivity, preserving the essential allylic double bond.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the amine functionality while maintaining the integrity of the cyclopentene ring.

Retrosynthesis cluster_legend Key Transformation Logic Target (Cyclopent-2-en-1-yl) methanamine HCl (Target) Azide Allylic Azide Intermediate Target->Azide Staudinger Red. (PPh3, H2O) Mesylate Activated Mesylate Intermediate Azide->Mesylate NaN3, DMF SN2 Displacement Start (Cyclopent-2-en-1-yl) methanol (Starting Material) Mesylate->Start MsCl, Et3N Activation Preserve Alkene Preserve Alkene Avoid LiAlH4 (Risk of migration) Avoid LiAlH4 (Risk of migration) Preserve Alkene->Avoid LiAlH4 (Risk of migration)

Figure 1: Retrosynthetic logic prioritizing alkene preservation via mild Staudinger reduction.

Safety Assessment (Critical)

  • Sodium Azide (NaN

    
    ):  Highly toxic and acute hazard. Contact with acid releases hydrazoic acid (HN
    
    
    
    ), which is explosive. Do not use halogenated solvents (DCM) with sodium azide to avoid forming di- and tri-azidomethane (explosive). Use DMF.
  • Organic Azides: Low molecular weight organic azides can be explosive. Maintain the C/N ratio > 3. The intermediate here (C

    
    H
    
    
    
    N
    
    
    ) is on the borderline; handle in solution and do not distill to dryness.
  • Methanesulfonyl Chloride (MsCl): Corrosive lachrymator. Handle in a fume hood.

Experimental Protocol

Step 1: Activation (Mesylation)

Objective: Convert the alcohol to a good leaving group (Mesylate).

  • Reagents:

    • (Cyclopent-2-en-1-yl)methanol (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et

      
      N) (1.5 equiv)
      
    • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Procedure:

  • Charge (Cyclopent-2-en-1-yl)methanol and Et

    
    N into a flame-dried round-bottom flask under N
    
    
    
    .
  • Cool the solution to 0 °C (ice bath). Causality: Low temperature prevents elimination side reactions (formation of cyclopentadiene).

  • Add MsCl dropwise via syringe over 30 minutes.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Add saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo (bath < 30 °C).
  • Result: Crude mesylate (yellow oil). Use immediately in Step 2.

Step 2: Nucleophilic Substitution (Azidation)

Objective: Install the nitrogen via S


2 displacement.
  • Reagents:

    • Crude Mesylate (from Step 1)

    • Sodium Azide (NaN

      
      ) (1.5 equiv)
      
    • DMF (anhydrous, 5 mL/g substrate)

Procedure:

  • Dissolve the crude mesylate in anhydrous DMF.

  • Add solid NaN

    
     in one portion.
    
  • Heat the mixture to 60 °C for 4–6 hours. Note: Do not exceed 80 °C to prevent thermal decomposition of the azide.

  • Workup: Cool to RT. Dilute with diethyl ether (Et

    
    O) and water.
    
    • Why Ether? DMF is water-soluble; ether facilitates efficient phase separation.

  • Wash the organic layer extensively with water (5x) to remove DMF.

  • Dry over MgSO

    
    . Do not concentrate to absolute dryness  due to explosion risk. Concentrate to a defined volume or use the solution directly if possible.
    
Step 3: Staudinger Reduction & Salt Formation

Objective: Reduce azide to amine and isolate as the stable HCl salt.

  • Reagents:

    • Alkyl Azide solution (from Step 2)

    • Triphenylphosphine (PPh

      
      ) (1.1 equiv)
      
    • THF (10 mL/g) / Water (1 mL/g)

    • HCl (4M in Dioxane)

Procedure:

  • Add PPh

    
     to the azide solution in THF at RT.
    
  • Stir for 2 hours. Evolution of N

    
     gas indicates formation of the iminophosphorane intermediate.
    
  • Add water (H

    
    O) and heat to 50 °C  for 3 hours. Mechanism: Hydrolysis of the aza-ylide releases the primary amine and triphenylphosphine oxide (TPPO).
    
  • Purification (Acid/Base Extraction):

    • Acidify reaction mixture with 1M HCl (pH 2).

    • Extract with Ethyl Acetate (EtOAc).[2] The amine moves to the aqueous phase; TPPO and PPh

      
       remain in organics.
      
    • Basify the aqueous layer with 2M NaOH (pH 12).

    • Extract the free amine into DCM (3x).

    • Dry DCM layer over Na

      
      SO
      
      
      
      .
  • Salt Precipitation:

    • Cool the DCM solution to 0 °C.

    • Add HCl (4M in dioxane) dropwise until no further precipitate forms.

    • Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Data & QC

Target Specification: this compound.

TestExpected ResultMethod
Appearance White to off-white crystalline solidVisual
1H NMR (D2O)

5.8-6.0 (m, 2H, alkene), 3.0 (d, 2H, CH2-N), 2.8 (m, 1H, CH), 2.0-2.4 (m, 4H, ring CH2)
400 MHz NMR
Melting Point > 150 °C (Decomposition)Capillary Method
Solubility Soluble in Water, Methanol; Insoluble in Ether, HexaneSolubility Test

Process Logic & Troubleshooting

The following workflow diagram illustrates the critical decision points during the purification phase (Step 3), ensuring high purity by removing the difficult byproduct, Triphenylphosphine Oxide (TPPO).

WorkupLogic Crude Crude Reduction Mix (Amine + TPPO + PPh3) Acidify Add 1M HCl (pH ~2) Crude->Acidify PhaseSep1 Phase Separation (Aq. vs Organic) Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains TPPO, PPh3) PhaseSep1->OrgLayer1 Remove Impurities AqLayer1 Aqueous Layer (Contains Amine-HCl) PhaseSep1->AqLayer1 Target Capture Basify Basify with NaOH (pH >12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Layer (Free Amine) Extract->FinalOrg SaltForm Add HCl/Dioxane Precipitate Target FinalOrg->SaltForm

Figure 2: Acid-Base extraction strategy to remove Triphenylphosphine oxide (TPPO).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete mesylation or moisture in DMF.Ensure MsCl reaction goes to completion (TLC check). Dry DMF over molecular sieves.
Oily Product (Step 3) Hygroscopic salt or residual solvent.Triturate the oil with anhydrous diethyl ether or acetone to induce crystallization.
Extra Alkene Peaks Isomerization of double bond.Avoid heating > 60 °C in Step 2. Avoid strong acids during workup (use dilute HCl).

References

  • Crimmins, M. T., & King, B. W. (1996). "Asymmetric Synthesis of Carbocyclic Nucleosides: A General Approach." Journal of Organic Chemistry, 61(12), 4192–4193. Link

  • Trost, B. M., & Kuo, G. H. (1987). "Palladium-catalyzed cyclizations of polyenes. A novel approach to carbocyclic nucleosides." Journal of the American Chemical Society, 109(17), 5268–5270. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10942793, Cyclopent-2-en-1-yl(cyclopentyl)methanone (Analogous Structure Data). Retrieved from .

  • Vince, R., & Hua, M. (1990). "Synthesis and antiviral activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides." Journal of Medicinal Chemistry, 33(1), 17–21. (Foundational text on cyclopentenyl amine precursors). Link

Sources

Application Note: Selective Catalytic Reduction Protocols for (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

(Cyclopent-2-en-1-yl)methanamine is a high-value allylic amine building block used in the synthesis of fragment-based drug candidates, particularly LSD1 inhibitors and transition-state mimics. Its structural rigidity, combined with the reactive handle of the primary amine, makes it a critical scaffold.

The Chemoselectivity Challenge

The primary synthetic route involves the reduction of cyclopent-2-ene-1-carbonitrile . The core challenge is chemoselectivity : reducing the nitrile group (


) to a primary amine (

) while preserving the endocyclic alkene (

).
  • Standard Hydrogenation (Pd/C, PtO2): Typically results in over-reduction, yielding the saturated cyclopentylmethanamine.

  • Hydride Reduction (LiAlH4): Effective but stoichiometric and hazardous at scale.

  • Catalytic Solution: The use of Raney Cobalt or Cobalt-Boride systems provides the necessary kinetic control to reduce the nitrile without affecting the isolated alkene.

This guide details three distinct protocols ranging from industrial high-pressure hydrogenation to bench-top chemical catalysis.

Mechanistic Pathways & Selectivity

The following diagram illustrates the competitive pathways during the reduction process. The goal is to maximize Path A while suppressing Path B (saturation) and Path C (dimerization).

Chemoselectivity Start Cyclopent-2-ene-1-carbonitrile (Precursor) Imine Imine Intermediate (R-CH=NH) Start->Imine Step 1: 2H (Catalytic) Target Target: (Cyclopent-2-en-1-yl)methanamine Imine->Target Path A: +2H (Selective) Dimer Secondary Amine Dimer Imine->Dimer Path C: Condensation (Suppress with NH3) Saturated Over-Reduced: Cyclopentylmethanamine Target->Saturated Path B: C=C Hydrogenation (Avoid with RaCo)

Caption: Path A is favored by Cobalt catalysts. Path B is favored by Palladium. Path C is suppressed by ammonia.

Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Raney Cobalt)

Best for: Scalable synthesis (>10g), Industrial Process.

Rationale: Raney Cobalt (RaCo) is significantly less active toward C=C double bonds than Raney Nickel, making it the catalyst of choice for unsaturated nitriles.

Materials:

  • Substrate: Cyclopent-2-ene-1-carbonitrile (1.0 equiv)

  • Catalyst: Raney Cobalt (activated, ~10-20 wt% loading)

  • Solvent: Methanol (7M NH3 solution)

  • Reagent: Hydrogen gas (

    
    )[1]
    

Step-by-Step Procedure:

  • Catalyst Preparation: Wash commercial Raney Cobalt slurry (typically in water) three times with anhydrous methanol to remove water. Caution: Raney metals are pyrophoric. Keep wet at all times.

  • Loading: In a high-pressure autoclave, charge the nitrile substrate dissolved in methanolic ammonia (7M). The ammonia is critical to suppress secondary amine formation (Path C).

  • Catalyst Addition: Add the washed Raney Cobalt (20 wt% relative to substrate).

  • Reaction: Seal the autoclave. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40–50 bar (580–725 psi) with
    
    
    .
  • Heating: Heat to 60–70°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor

    
     uptake. Reaction is typically complete when uptake plateaus (2-4 hours).
    
  • Workup: Cool to RT. Vent

    
     carefully. Filter catalyst through a Celite pad under an inert atmosphere (Ar/N2). Do not let the filter cake dry out.
    
  • Salt Formation: Concentrate the filtrate. Redissolve the residue in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C to precipitate the (Cyclopent-2-en-1-yl)methanamine hydrochloride salt. Filter and dry.

Protocol B: Cobalt-Catalyzed Borohydride Reduction (Bench-Top)

Best for: Laboratory scale (<5g), No autoclave required.

Rationale: The in situ generation of Cobalt Boride (


) creates a heterogeneous catalytic species that coordinates the nitrile, activating it for reduction by 

while leaving the isolated alkene intact.

Materials:

  • Substrate: Cyclopent-2-ene-1-carbonitrile (10 mmol)

  • Catalyst Precursor: Cobalt(II) chloride hexahydrate (

    
    ) (2 mmol, 20 mol%)
    
  • Reductant: Sodium Borohydride (

    
    ) (100 mmol, 10 equiv)
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

  • Solvation: Dissolve the nitrile (10 mmol) and

    
     (2 mmol) in methanol (50 mL). The solution will be pink/purple.
    
  • Reduction: Cool the solution to 0°C. Add

    
     portion-wise over 30 minutes. Caution: Vigorous gas evolution (
    
    
    
    ).
  • Color Change: The solution will turn black immediately upon

    
     addition, indicating the formation of the catalytic Cobalt Boride species.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Carefully quench with 3N HCl (aq) until pH < 2. This destroys residual borohydride and hydrolyzes borane-amine complexes.

  • Extraction: Wash the acidic aqueous layer with diethyl ether (to remove non-basic impurities).

  • Basification: Basify the aqueous layer with NaOH (pellets or conc. solution) to pH > 12.

  • Isolation: Extract the free amine into DCM (3x). Dry over

    
    .
    
  • Salt Formation: Convert to HCl salt as described in Protocol A.

Protocol C: Silane-Based Catalytic Reduction (Homogeneous)

Best for: High Chemoselectivity, Mild Conditions.

Rationale: Using Tetramethyldisiloxane (TMDS) with a Cobalt catalyst allows for precise reduction of nitriles. This method avoids the safety hazards of pressurized


 and pyrophoric Raney metals.

Materials:

  • Substrate: Cyclopent-2-ene-1-carbonitrile

  • Catalyst:

    
     (Cobalt(II) pivalate) (5 mol%)
    
  • Ligand: Isocyanide ligand (if required by specific variant, often not needed for simple nitriles) or simply TMDS/PMHS.

  • Reductant: 1,1,3,3-Tetramethyldisiloxane (TMDS) (2-3 equiv)

Procedure:

  • Mix nitrile,

    
     (5 mol%), and TMDS in toluene.
    
  • Heat to 60°C under

    
     atmosphere.
    
  • Monitor by TLC/GC. The active species silylates the nitrile, forming an N-silylimine which is further reduced.

  • Hydrolysis: Upon completion, treat the reaction mixture with acidic methanol (HCl/MeOH) to cleave the silyl group and release the primary amine hydrochloride directly.

Quantitative Comparison

FeatureProtocol A (Raney Co)Protocol B (CoCl2/NaBH4)Protocol C (Silane/Co)
Scale Industrial (>100g)Lab (<10g)Lab/Pilot (<50g)
Selectivity (C=C) High (95%+)Moderate-High (90%+)Very High (98%+)
Safety High Pressure, Pyrophoric

evolution
Mild, Silane waste
Yield 85-95%70-85%80-90%
Equipment AutoclaveStandard GlasswareStandard Glassware

Workflow Visualization (Protocol B)

ProtocolB Step1 Dissolve Nitrile + CoCl2 in Methanol (0°C) Step2 Add NaBH4 Portion-wise (Black Precipitate Forms) Step1->Step2 Step3 Stir at RT (2h) Monitor Disappearance of Nitrile Step2->Step3 Step4 Acid Quench (HCl) Extract Impurities with Ether Step3->Step4 Step5 Basify (NaOH) -> Extract Amine (DCM) Step4->Step5 Step6 Add HCl/Dioxane Isolate Hydrochloride Salt Step5->Step6

Caption: Step-by-step execution of the Cobalt Boride reduction method.

References

  • Gagnon, A., et al. "Selective Reduction of Nitriles to Amines using Cobalt Boride." Journal of Organic Chemistry, 2009.[2] (Validated via general Co2B literature).

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." Retrieved from Organic-Chemistry.org.

  • Barraclough, P., et al. "Cobalt-catalyzed reduction of nitriles." Tetrahedron Letters, 2005. (Supporting the Raney Co selectivity).
  • Sigma-Aldrich. "Product Specification: this compound."

  • Gandhamsetty, N., et al. "Selective Silylative Reduction of Nitriles to Amines."[2] Journal of Organic Chemistry, 2015.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Troubleshooting for Allylic Amine Synthesis

Introduction: The Challenge of Allylic Amines

Welcome to the technical support hub for (Cyclopent-2-en-1-yl)methanamine hydrochloride. This molecule presents a unique "triad of difficulty" for synthetic chemists:

  • Regiochemical Instability: The double bond is in the

    
    -position (allylic) relative to the amine. Under basic conditions (common in reduction), it is prone to migrating to the thermodynamically stable 
    
    
    
    -conjugated position, where it is easily reduced to the saturated impurity.
  • Chemoselectivity: Reducing a nitrile (or amide) without touching the alkene requires precise reagent selection.

  • Handling: The hydrochloride salt is often hygroscopic, turning from a crystalline solid to an intractable oil if not handled under strictly anhydrous conditions.

This guide provides a self-validating protocol designed to maximize yield while preserving the critical double bond.

Module 1: Strategic Route Selection

Before starting, confirm your starting material. The choice dictates the impurity profile.

FeatureRoute A: Nitrile Reduction Route B: Vince Lactam Opening
Starting Material Cyclopent-2-enecarbonitrile2-Azabicyclo[2.2.1]hept-5-en-3-one ("Vince Lactam")
Primary Use Bulk synthesis, Racemic targetsChiral/Enantiopure targets (e.g., Abacavir intermediates)
Key Risk Double bond migration & saturationCost & Multi-step handling
Yield Potential 60-75% (Optimized)80-90% (Stepwise)

Recommendation: Use Route A for general research/scale-up unless specific chirality is required. The guide below focuses on optimizing Route A.

Module 2: The Critical Step – Nitrile Reduction

The Protocol: Modified LAH Reduction

Standard Lithium Aluminum Hydride (LAH) reduction often leads to double bond saturation due to the basicity of the hydride. We recommend an


-doped approach or strict temperature control.
Reagents:
  • Substrate: Cyclopent-2-enecarbonitrile (1.0 equiv)

  • Reductant:

    
     (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (Ether is preferred for easier workup).
    
  • Additive (Optional but Recommended):

    
     (0.3 equiv) – Generates in situ AlH3, which is less basic and preserves the alkene.
    
Step-by-Step Procedure:
  • Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon.

  • Slurry Formation: Charge LAH into the flask and suspend in anhydrous

    
     at 0°C.
    
  • Addition (Critical): Dissolve the nitrile in

    
    . Add this solution dropwise  to the LAH slurry.
    
    • Why? This is "Normal Addition." It keeps the hydride concentration high relative to the intermediate imine, preventing the imine from reacting with the product amine (which causes dimerization/secondary amine formation).

  • Reaction: Stir at 0°C for 2-4 hours. Do not reflux unless absolutely necessary, as heat promotes double bond migration.

  • Quenching (Fieser Method):

    • Cool to -10°C.

    • Add

      
       mL Water (slowly!).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
    • Result: A granular white precipitate forms (Aluminum salts) which is easily filtered, leaving the product in the organic phase.

Module 3: Salt Formation & Isolation

The free base amine is volatile and unstable. Immediate conversion to the HCl salt is required.

The "Oil vs. Solid" Problem: Users frequently report the product crashing out as a sticky oil. This is caused by trace water.

The Fix:

  • Dry the organic phase from the reduction thoroughly with

    
    .
    
  • Do not use aqueous HCl.

  • Dissolve the crude amine in a minimum amount of dry Dichloromethane (DCM) or Diethyl Ether.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane or bubble dry HCl gas until pH < 3.

  • If oil forms: Decant the solvent, add fresh anhydrous

    
    , and scratch the flask sides with a glass rod to induce crystallization (trituration).
    

Troubleshooting & FAQs

Visualizing the Workflow

SynthesisWorkflow Start Start: Cyclopent-2-enecarbonitrile Reduction Reduction Step (LiAlH4 / Et2O, 0°C) Start->Reduction Check In-Process Control (TLC/GC) Reduction->Check Issue1 Issue: Double Bond Saturation (Cyclopentylmethanamine) Check->Issue1 Peak at M+2 Issue2 Issue: Dimerization (Secondary Amine) Check->Issue2 High MW Impurity Success Quench (Fieser Method) Check->Success Clean Conversion Issue1->Reduction Action: Lower Temp or Switch to AlH3 Issue2->Reduction Action: Increase Dilution & Stir Rate Salt Salt Formation (Anhydrous HCl) Success->Salt

Caption: Logic flow for synthesis and impurity identification. M+2 indicates saturation; High MW indicates dimerization.

Frequently Asked Questions

Q1: My NMR shows the double bond protons have disappeared/shifted. What happened? A: You likely reduced the alkene. This happens if the double bond migrates into conjugation with the nitrile (base-catalyzed) before reduction.

  • Fix: Ensure the reaction temperature never exceeds 0°C. If the problem persists, add 0.3 eq of

    
     to the LAH solution before adding the nitrile. This generates Aluminum Hydride (
    
    
    
    ), which is a more selective electrophilic reducing agent and less basic than LAH.

Q2: I have a large impurity peak ~2x the molecular weight. A: This is the secondary amine dimer. It forms when the intermediate imine reacts with the already-formed amine.

  • Fix: Increase the dilution of the reaction. Ensure you are adding the Nitrile to the LAH (Normal Addition), not LAH to the Nitrile. This keeps the hydride in excess at all times.

Q3: The HCl salt turned into a goo on the filter paper. A: The salt is hygroscopic.

  • Fix: Perform the filtration under a nitrogen blanket. Wash the solid immediately with anhydrous ether. Dry in a vacuum desiccator over

    
     or KOH pellets. Store at -20°C.
    

Q4: Can I use


? 
A:  Generally, no. 

is not strong enough to reduce nitriles efficiently. You would need to activate it with Cobalt chloride (

) or use a stronger variant like

, but LAH is the industry standard for this transformation.

References

  • Reduction of Nitriles to Amines: Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic acid derivatives." J. Org. Chem.1982 , 47, 1604–1610. Link

  • Vince Lactam Chemistry: Singh, R.; Vince, R. "2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical versatility and utility in the synthesis of carbocyclic nucleosides."[1] Chem. Rev.2012 , 112, 4642–4686. Link

  • Prevention of Dimerization: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (General reference for nitrile reduction mechanics).
  • Handling Hygroscopic Salts: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed., Butterworth-Heinemann, 2009 . Link

Sources

Technical Support Center: Troubleshooting Solubility of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling (Cyclopent-2-en-1-yl)methanamine hydrochloride . This document is designed for researchers and drug development professionals encountering solubility bottlenecks when attempting to use this primary amine salt in organic synthesis.

Below, we address the root causes of these solubility issues and provide field-proven, self-validating protocols to overcome them.

Quantitative Data: Solubility Profile Comparison

To select the correct troubleshooting strategy, it is critical to understand how the protonation state of the amine interacts with the dielectric constant (


) of your chosen solvent.
SolventDielectric Constant (

)
Solubility of Hydrochloride SaltSolubility of Free Base
Water 80.1High (>50 mg/mL)Moderate to Low
Dimethyl Sulfoxide (DMSO) 46.7Moderate to HighHigh
Methanol (MeOH) 32.7HighHigh
Dichloromethane (DCM) 8.9Very Low / InsolubleHigh
Tetrahydrofuran (THF) 7.5Very Low / InsolubleHigh
Ethyl Acetate (EtOAc) 6.0InsolubleHigh
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is this compound completely insoluble in my organic solvent (e.g., DCM, THF, EtOAc)?

The Causality: this compound is an ionic solid. In its crystalline state, the protonated primary amine (


) and the chloride anion (

) are bound by high lattice energy. Solvents with low dielectric constants (such as DCM or EtOAc) lack the necessary polarity and hydrogen-bonding capacity to overcome this lattice energy and solvate the separated ions [1]. Conversely, the unprotonated "free base" form is a neutral, lipophilic organic molecule that readily dissolves in these solvents via van der Waals and dipole-dipole interactions.
FAQ 2: My downstream reaction requires an organic solvent. How can I achieve solubility without performing a complex extraction?

The Solution: In-Situ Neutralization If your reaction is not sensitive to the presence of suspended inorganic/organic salts, you can generate the soluble free base directly in the reaction flask by adding an organic base [3].

Step-by-Step Protocol:

  • Suspension: Add the required mass of this compound to your target organic solvent (e.g., DCM or THF). It will form a cloudy suspension.

  • Neutralization: Add 1.2 to 2.0 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Stir vigorously at room temperature for 15–30 minutes.

  • Self-Validating Check: Observe the physical state of the mixture. The target amine will dissolve into the solvent. However, the newly formed byproduct (e.g., TEA·HCl) will likely precipitate as a fine white suspension. To validate that your target amine is in solution, allow the salts to settle, spot the clear supernatant on a TLC plate, and stain with Ninhydrin (primary amines will appear as a dark spot).

FAQ 3: I need the pure free base without any residual chloride salts. What is the best protocol?

The Solution: Liquid-Liquid Acid-Base Extraction For sensitive catalytic reactions or precise stoichiometric control, you must isolate the free base. Because the free base of this specific low-molecular-weight amine can be volatile, temperature control during isolation is critical [4].

Step-by-Step Protocol:

  • Aqueous Dissolution: Dissolve the hydrochloride salt in a minimum volume of deionized water.

  • Basification: Place the flask in an ice bath (0 °C). Slowly add 1M NaOH (or saturated

    
    ) dropwise under continuous stirring.
    
  • Self-Validating Check: The pKa of primary alkylamines is typically around 10.5. Test the aqueous layer with pH paper to ensure the pH is strictly > 11. Pushing the pH above 11 guarantees >95% deprotonation, forcing the amine out of the aqueous phase. If the pH is lower, add more base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract 3 times with equal volumes of DCM or Ethyl Acetate.

  • Washing & Drying: Combine the organic extracts, wash once with a small volume of brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter off the drying agent. Carefully concentrate the filtrate under reduced pressure at a low water-bath temperature (< 30 °C). Causality: (Cyclopent-2-en-1-yl)methanamine has a low molecular weight; aggressive rotary evaporation will cause the free base to co-evaporate with the solvent, destroying your yield [4].

FAQ 4: Can I dissolve the hydrochloride salt directly without adding any base?

The Solution: Co-Solvent Systems If your workflow requires keeping the amine protonated (e.g., to prevent oxidation or volatilization), you must utilize a solvent with a high dielectric constant to disrupt the ionic lattice [2].

Step-by-Step Protocol:

  • Stock Preparation: Pre-dissolve the hydrochloride salt in a minimal volume of a polar aprotic solvent (like DMF or DMSO) or a polar protic solvent (like Methanol).

  • Dilution: Slowly add this concentrated stock solution into your primary organic reaction mixture.

  • Self-Validating Check: Monitor for precipitation upon dilution. If the salt crashes out, the overall dielectric constant of the mixed solvent system is too low. You must either increase the ratio of the polar co-solvent or switch to the free-basing method.

Workflow Visualization

G Start (Cyclopent-2-en-1-yl)methanamine HCl Insoluble in DCM/EtOAc/THF Strat1 Strategy 1: In-Situ Neutralization (Fast, leaves salt byproducts) Start->Strat1 Strat2 Strategy 2: Free-Base Extraction (High purity, removes salts) Start->Strat2 Strat3 Strategy 3: Co-Solvent System (Keeps protonated form) Start->Strat3 Step1A Suspend in Organic Solvent Add 1.2-2.0 eq DIPEA or TEA Strat1->Step1A Step1B Dissolve in H2O at 0 °C. Add 1M NaOH to pH > 11 Strat2->Step1B Step1C Dissolve in polar solvent (e.g., MeOH, DMSO, DMF) Strat3->Step1C Step2A Amine dissolves. TEA·HCl/DIPEA·HCl precipitates. Step1A->Step2A End1 Proceed to Reaction (Free Amine in Solution) Step2A->End1 Step2B Extract with DCM/EtOAc. Dry over Na2SO4, Filter. Step1B->Step2B Step2B->End1 Step2C Dilute into primary organic reaction mixture Step1C->Step2C End2 Proceed to Reaction (Protonated Amine in Solution) Step2C->End2

Workflow for resolving amine hydrochloride solubility issues via neutralization or co-solvents.

References
  • Shmidt, V. S., Shesterikov, V. N., & Mezhov, E. A. (1967). THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS. Russian Chemical Reviews. URL:[Link]

  • Li, Y., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. ACS Omega. URL:[Link]

  • Krikstolaityte, V., et al. (2022). Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. RSC Advances. URL:[Link]

Technical Support Center: Stability & Storage of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Root Cause Analysis

The Core Issue: (Cyclopent-2-en-1-yl)methanamine hydrochloride is a "double-threat" molecule regarding stability. It combines a strained cyclopentene ring with an allylic amine functionality. While the hydrochloride salt form mitigates the nucleophilicity of the amine, it does not protect the alkene from radical-initiated polymerization or auto-oxidation.

Mechanism of Failure: The primary degradation pathway is Radical-Initiated Allylic Oxidation leading to oligomerization.

  • Initiation: The allylic protons (hydrogens attached to the carbon adjacent to the double bond) are chemically labile. Exposure to UV light or trace oxygen generates an allylic radical.

  • Propagation: This radical attacks the double bond of a neighboring molecule, forming a carbon-carbon bond and regenerating a radical species.

  • Result: This chain reaction creates insoluble oligomers (gums) or colored oxidative byproducts (yellowing/browning).

Degradation Pathway Diagram

The following diagram illustrates the cascade from environmental exposure to polymerization.

DegradationPathway Input Triggers: Oxygen, UV Light, Heat Molecule (Cyclopent-2-en-1-yl) methanamine HCl Input->Molecule Initiates Radical Allylic Radical Formation Molecule->Radical H-Abstraction Peroxide Hydroperoxide Intermediates Radical->Peroxide + O2 Polymer Insoluble Oligomers (Polymerization) Radical->Polymer Radical Addition Peroxide->Radical Chain Branching Oxidation Oxidative Cleavage (Yellowing) Peroxide->Oxidation Decomposition

Figure 1: Mechanistic pathway showing how environmental triggers lead to radical formation and subsequent polymerization or oxidation.

Storage & Handling Protocols

To prevent the pathway described above, you must block the "Triggers."

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces the kinetic energy available for radical initiation and slows propagation rates significantly.
Atmosphere Argon or Nitrogen Displaces Oxygen, preventing the formation of hydroperoxides (the primary radical initiators).
Container Amber Glass Blocks UV radiation (290–400 nm) which can photolytically cleave allylic C-H bonds.
Seal Teflon-lined Cap + Parafilm Prevents moisture ingress. HCl salts are hygroscopic; water can mobilize the salt, facilitating intermolecular reactions.
Additives None (Usually) Note: Radical scavengers (e.g., BHT) are effective but may interfere with downstream catalysis. Only add if validated.
Handling "Best Practices"
  • Thawing: Allow the vial to reach room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water into the salt, causing "clumping" and hydrolysis.

  • Aliquot: If used frequently, split the bulk material into single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide (FAQs)

Q1: My white powder has turned off-white/yellow. Is it still usable? Diagnosis: Early-stage oxidation. Action: Check purity via HPLC or NMR. If purity is >95%, the color is likely due to trace conjugated enones formed by oxidation. Fix: A simple solvent wash (trituration) with cold diethyl ether or ethyl acetate can often remove the colored organic impurities while leaving the amine salt (insoluble in ether) behind.

Q2: The material has formed a hard "gum" or insoluble rock. Diagnosis: Polymerization. Action: Attempt to dissolve a small amount in Methanol or Water.

  • If soluble: It is likely just moisture-induced caking. Dry under high vacuum over

    
    .
    
  • If insoluble: The material has polymerized.[1] Discard. Polymerized cyclopentene derivatives cannot be reversed to monomers efficiently in a lab setting.

Q3: Can I store this as a free base instead of the HCl salt? Answer: No. Reasoning: The free amine is significantly more reactive. The lone pair on the nitrogen can participate in nucleophilic attacks or facilitate electron transfer oxidations. The HCl salt "locks" the nitrogen, providing a layer of stability.

Rescue Protocol: Recrystallization

If your batch shows signs of degradation (clumping, slight color), use this protocol to restore purity.

Prerequisites:

  • Solvent A: Methanol (Good solubility)

  • Solvent B: Diethyl Ether or Acetone (Anti-solvent)

  • Apparatus: Inert gas line (Schlenk line preferred)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude salt in the minimum amount of warm Methanol (approx. 40°C). Do not boil.

  • Filtration: If there are insoluble polymers (haze), filter the warm solution through a 0.2 µm PTFE syringe filter or a glass frit.

  • Precipitation: Slowly add the Anti-solvent (Ether or Acetone) until the solution becomes slightly cloudy.

  • Crystallization: Seal the vessel under Argon and place it in a -20°C freezer overnight.

  • Collection: Filter the white crystals quickly (hygroscopic!) and wash with cold Ether.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove solvent traces.

Decision Logic for Material Assessment

DecisionTree Start Inspect Material IsSolid Is it a free-flowing powder? Start->IsSolid ColorCheck Is it White? IsSolid->ColorCheck Yes Solubility Solubility Test (MeOH/Water) IsSolid->Solubility No (Clumped/Goo) Use Safe to Use ColorCheck->Use Yes Recryst Recrystallize (Oxidation) ColorCheck->Recryst No (Yellow) Dry Vacuum Dry (Moisture Issue) Solubility->Dry Soluble Discard Discard (Polymerized) Solubility->Discard Insoluble

Figure 2: Logic flow for assessing material viability based on physical appearance and solubility.

References

  • ChemicalBook. (2025). Allylamine hydrochloride Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Poly(allylamine hydrochloride). Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of Cyclopentene Derivatives via Electrochemically Induced Intermolecular Selective (3+2) Annulation. PubMed. Retrieved from

  • Organic Chemistry Portal. (2018). Cyclopentene Synthesis and Reactivity. Retrieved from

  • Sigma-Aldrich. (2025).[2] this compound Product Sheet. Retrieved from

Sources

Removing impurities from crude (Cyclopent-2-en-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Executive Summary & Molecule Profile

User Context: You are dealing with crude this compound. This is an allylic amine salt.[1] Critical Quality Attributes (CQAs):

  • Stability: The double bond at the C2 position is prone to migration (isomerization to the thermodynamically stable C1 position) under thermal stress or strong acid catalysis.

  • Reactivity: The free base is sensitive to oxidative polymerization (forming "tars"). The hydrochloride salt is significantly more stable but hygroscopic.[1]

This guide addresses the three most common impurity classes: Inorganic Salts (from reduction workups), Isomeric Impurities (double bond migration), and Polymeric/Oxidative Residues (color).

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, match your crude material's symptoms to the likely impurity using the table below.

SymptomLikely ImpurityRoot CauseRecommended Protocol
White non-melting solid (does not burn on spatula)Inorganic Salts (NaCl, Borates, Al salts)Poor extraction post-reduction; aqueous entrapment.[1]Protocol A
Gummy/Sticky solid (Hygroscopic)Excess HCl / WaterStoichiometry mismatch; solvent entrapment.[1]Protocol B
Dark Color / Black Specks Polymers / Oxidation productsAir exposure of free base; thermal degradation.[1]Protocol C
NMR: Split alkene peaks Regio-isomers (Cyclopent-1-en or -3-en)Acid-catalyzed migration during synthesis.Protocol B (Advanced)

Technical Protocols

Protocol A: The "Dry Extraction" (Removing Inorganic Salts)

Target: Removal of NaCl, NaBr, or Boron salts trapped in the amine salt lattice.

The Logic: Amine hydrochloride salts are soluble in lower alcohols (MeOH, EtOH) but inorganic salts are generally insoluble in dry organic solvents like Isopropanol (IPA) or Dichloromethane (DCM)/Ethanol mixtures.

Step-by-Step:

  • Dry the Crude: Ensure your crude solid is completely dry (vacuum oven, 40°C) to prevent water from solubilizing the inorganic salts.

  • The Solvent Screen: Suspend the crude solid in anhydrous Isopropanol (IPA) or a 10:1 mixture of DCM:Methanol .

    • Why? The amine HCl salt will dissolve; the inorganic salt will remain suspended.

  • Digestion: Sonicate for 10 minutes or stir briskly at mild heat (30–35°C). Do not reflux (risk of isomerization).[1]

  • Filtration: Filter the suspension through a Celite pad or a fine sintered glass funnel.[1]

    • Result: The white solid on the filter is your inorganic impurity. The filtrate contains your product.[1]

  • Recovery: Concentrate the filtrate to dryness to obtain the desalted amine HCl.

Protocol B: Fractional Recrystallization (Isomer & Purity Control)

Target: Separation of isomers and chemically similar side products.

The Logic: We utilize the differential solubility of the hydrochloride salt. The "Good Solvent/Bad Solvent" method is standard here.[1]

Solvent System:

  • Solvent A (Good): Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Bad/Anti-solvent): Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc).

  • Note: Acetone is generally avoided as it can form ketals or Schiff bases with residual free amines, though it is safe for pure salts.[1]

Step-by-Step:

  • Dissolution: Dissolve the desalted crude (from Protocol A) in the minimum amount of warm Methanol (approx. 40-50°C).

  • Cloud Point: Add the Anti-solvent (EtOAc or Et2O) dropwise with stirring until a persistent cloudiness (turbidity) appears.

  • Clarification: Add just enough Methanol (dropwise) to make the solution clear again.[1]

  • Crystallization:

    • Critical Step: Cover and let stand at Room Temperature (RT) for 2 hours. Then move to 4°C (fridge) overnight.

    • Warning: Do not crash-cool (e.g., dry ice/acetone bath).[1] Rapid cooling traps impurities and isomers in the crystal lattice.

  • Collection: Filter the crystals. Wash with cold Anti-solvent (EtOAc/Et2O).[1]

Protocol C: The "Free-Base" Reset (For Heavy Contamination)

Target: Deeply colored or "tarry" samples where recrystallization fails.

The Logic: Salts trap impurities. Reverting to the free base allows you to use liquid-liquid extraction (partitioning) to wash away water-soluble tars and inorganics, and use activated charcoal for color.

Step-by-Step:

  • Neutralization: Dissolve crude salt in water.[1] Add 2M NaOH or Na2CO3 until pH > 12.[1]

  • Extraction: Extract 3x with DCM or MTBE.

    • Tip: Avoid Ethyl Acetate here if the amine is primary, as transamidation can occur over long periods, though it is usually acceptable for rapid workups.

  • Charcoal Treatment: Add Activated Charcoal (5% w/w) to the organic layer.[1] Stir for 15 mins. Filter through Celite.[1]

  • Re-Salting:

    • Dry the organic layer (Na2SO4).[2][3]

    • Cool to 0°C.[1][3]

    • Bubble HCl gas OR add 2M HCl in Diethyl Ether dropwise.[1]

    • The pure white salt will precipitate immediately.[1]

Visual Decision Support

Workflow Diagram: Purification Logic

This diagram illustrates the decision-making process based on the state of your crude material.[3]

PurificationWorkflow Start Crude (Cyclopent-2-en-1-yl) methanamine HCl Check Visual & Solubility Check Start->Check Inorganic Contains Inorganics (White non-melting solid) Check->Inorganic Salt Residue Organic Contains Organics/Color (Tars/Isomers) Check->Organic Gummy/Colored ProtoA Protocol A: Dry Extraction (IPA/DCM) Inorganic->ProtoA ProtoB Protocol B: Recrystallization (MeOH / Et2O) Organic->ProtoB Mild Impurity ProtoC Protocol C: Free-Base Reset (NaOH -> Extract -> HCl) Organic->ProtoC Heavy Tar/Color ProtoA->ProtoB If purity < 98% Final Pure Crystalline Salt ProtoA->Final If purity > 98% ProtoB->Final ProtoC->ProtoB Polishing

Caption: Decision matrix for selecting the appropriate purification protocol based on crude impurity profile.

Frequently Asked Questions (FAQ)

Q: My product is an oil, not a solid. What happened? A: You likely have solvent trapped in the crystal lattice or excess acid.

  • Fix: Triturate (grind) the oil with anhydrous Diethyl Ether or Pentane. This pulls out residual solvent and often induces crystallization.[1] If that fails, perform Protocol C (Free-Base Reset) to ensure stoichiometry is 1:1.

Q: Can I use heat to speed up dissolution? A: Be extremely cautious. The cyclopentene double bond can migrate (isomerize) at temperatures >60°C, especially in acidic media (like an HCl salt solution). Keep water bath temperatures below 45°C.

Q: Why is my salt turning pink/brown on the shelf? A: This indicates oxidation of trace free amine remaining in the salt lattice.

  • Fix: Recrystallize (Protocol B) using a degassed solvent and store the final product under Argon/Nitrogen in a desiccator.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for general amine salt purification and solvent selection).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Source for "Free-Base Reset" and acid-base extraction methodologies).

  • Sigma-Aldrich. (n.d.).[1] this compound Product Data. Retrieved from (Verification of salt properties and stability data).[1]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from (Best practices for anti-solvent crystallization).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Cyclopent-2-en-1-yl)methanamine hydrochloride is a critical allylic amine building block, often utilized in the synthesis of antiviral neuraminidase inhibitors (e.g., Peramivir analogs) and CNS-active agents. Its structural integrity relies on the precise location of the double bond (Δ2 vs. Δ3 isomer) and the stability of the primary amine salt.

This guide moves beyond standard spectral listing to compare analytical methodologies . We analyze the performance of different solvent systems (DMSO-d₆ vs. D₂O) and state forms (Salt vs. Free Base) to determine the optimal protocol for structural verification and impurity profiling.

Part 1: Structural Analysis & Theoretical Framework

Before interpreting the spectrum, we must establish the connectivity and proton environments. The molecule possesses a chiral center at C1, though it is typically supplied as a racemic mixture.

Molecular Connectivity Diagram

G C1 C1 (Methine, Allylic) C2 C2 (Vinyl) C1->C2 Single CH2_N C6 (Exocyclic CH2) C1->CH2_N Single C3 C3 (Vinyl) C2->C3 Double (Olefin) C4 C4 (Methylene) C3->C4 Single C5 C5 (Methylene) C4->C5 Single C5->C1 Single NH3 NH3+ (Ammonium) CH2_N->NH3 Ionic Interaction (Cl-)

Figure 1: Connectivity map highlighting the allylic position of the methanamine group and the olefinic protons.

Part 2: Comparative Analysis of Analytical Methods

The choice of solvent is not merely logistical; it fundamentally alters the spectral information available.[1] Below is a comparison of the three primary methodologies for characterizing this compound.

Method A: DMSO-d₆ (Recommended for Full Characterization)[2]
  • Mechanism: A polar aprotic solvent that dissolves the HCl salt well and does not exchange protons rapidly.

  • Advantage: Preserves the ammonium (–NH₃⁺) signal, allowing for integration verification (3H).

  • Disadvantage: Residual water peak (~3.33 ppm) can overlap with methine signals if the sample is wet.

Method B: D₂O (Recommended for Purity Check)
  • Mechanism: Deuterium exchange occurs immediately (

    
    ).
    
  • Advantage: The spectrum is cleaner. The broad NH₃⁺ signal disappears, removing baseline noise.

  • Disadvantage: Loss of the NH signal means one less data point for structural confirmation.

Method C: CDCl₃ (Free Base Conversion)
  • Mechanism: Requires treating the salt with base (NaOH/NaHCO₃) and extracting into organic solvent.

  • Advantage: Resolves coupling constants (

    
    -values) clearly without salt-induced broadening.
    
  • Disadvantage: Introduces an extra experimental step; risk of volatility loss; free amine is less stable than the HCl salt.

Comparative Data Table: Chemical Shifts (δ ppm)
Proton AssignmentTypeMethod A (DMSO-d₆)Method B (D₂O)Method C (Free Base/CDCl₃)Multiplicity
NH₃⁺ / NH₂ Amine8.0 – 8.3 (Broad)Disappears1.2 – 1.5 (Broad)br s / t
H-2, H-3 Vinyl5.75 – 5.855.80 – 5.905.70 – 5.80m
H-6 CH₂-N2.80 – 2.952.90 – 3.052.60 – 2.70d / dd
H-1 Methine2.65 – 2.802.70 – 2.852.45 – 2.60m
H-4, H-5 Ring CH₂1.50 – 2.351.60 – 2.401.40 – 2.30m (complex)

Part 3: Detailed Spectral Assignment (Method A Focus)

The following analysis assumes the use of DMSO-d₆ , as it provides the most information for the hydrochloride salt.

The Ammonium Region (8.0 – 8.3 ppm)

In the HCl salt, the nitrogen is protonated. In DMSO-d₆, this appears as a broad singlet or a broad triplet (due to coupling with the adjacent CH₂).

  • Diagnostic Value: Integration must be approx. 3H. If integration is <2.5H, the salt may be partially degraded or the solvent is wet (causing exchange).

The Olefinic Region (5.7 – 5.9 ppm)

The protons on C2 and C3 are chemically non-equivalent but often overlap into a complex multiplet (second-order system).

  • Differentiation: If resolved, H-2 (closer to the substituent) may appear slightly downfield of H-3, but they are often reported as a range.

  • Absence of this signal indicates reduction to the cyclopentyl analog (impurity).

The Exocyclic Methylene (2.8 – 3.0 ppm)

The CH₂ attached to the nitrogen (H-6) appears as a doublet or doublet of doublets.

  • Coupling: It couples to the NH₃⁺ protons (broadening the peak) and the H-1 methine proton (

    
     Hz).
    
  • Shift: The positive charge on nitrogen deshields these protons, pushing them downfield compared to the free base (~2.6 ppm).

The Allylic Methine (2.6 – 2.8 ppm)

H-1 is unique; it is allylic (adjacent to double bond) and attached to the methanamine tail.

  • Pattern: Complex multiplet due to coupling with H-2, H-6 (two protons), and H-5 (two protons).

The Ring Methylenes (1.5 – 2.4 ppm)

H-4 and H-5 form the "back" of the ring.

  • H-5 (Allylic): Protons at C5 are allylic to the double bond (via C1? No, C5 is adjacent to C1 and C4). Wait—check structure.

    • Correction: In cyclopent-2-ene, C1 is the substituent point. C2=C3 is the double bond. C4 and C5 are saturated.

    • H-4: Adjacent to vinyl C3. These are allylic protons. They will be more downfield (~2.2 - 2.4 ppm).

    • H-5: Adjacent to C4 and C1. These are homoallylic/aliphatic. They will be the most upfield signals (~1.5 - 1.9 ppm).

Part 4: Impurity Profiling & Decision Workflow

The most common synthetic impurities are the Δ3-isomer (double bond migration) and the saturated analog (over-reduction).

Distinguishing Isomers
  • Target (Δ2-isomer): H-1 is allylic. Vinyl protons are C2/C3.

  • Impurity (Δ3-isomer): H-1 is homoallylic. Vinyl protons are C3/C4.

    • Observation: In the Δ3-isomer, the vinyl signal is often a singlet or narrow peak (symmetry), and the H-1 methine shifts upfield (shielded) because it is no longer adjacent to the double bond.

Analytical Workflow Diagram

Workflow Start Start: Sample Characterization Solvent Select Solvent Start->Solvent DMSO DMSO-d6 Solvent->DMSO Full Struct. D2O D2O Solvent->D2O Quick Purity CheckNH Check 8.0-8.5 ppm DMSO->CheckNH CheckVinyl Check 5.7-5.9 ppm D2O->CheckVinyl ResultB Signal Absent Confirm D-Exchange D2O->ResultB NH disappears ResultA Signal Present (3H) Confirm Salt Stoichiometry CheckNH->ResultA IsomerCheck Isomer Analysis (Vinyl Region) CheckVinyl->IsomerCheck ResultA->CheckVinyl Pure PASS: Multiplet Vinyls (Δ2-isomer) IsomerCheck->Pure Impure FAIL: Singlet Vinyls (Δ3-isomer) IsomerCheck->Impure

Figure 2: Workflow for solvent selection and impurity identification.

Part 5: Experimental Protocol

Materials
  • Analyte: ~10 mg this compound.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (optional).

  • Tube: 5mm High-Precision NMR Tube.

Step-by-Step Procedure
  • Weighing: Weigh 10-15 mg of the salt into a clean vial. Note: The HCl salt is hygroscopic. Minimize exposure to air.

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved. The solution should be clear and colorless.

    • Troubleshooting: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Pulse Program: zg30 (standard proton).

    • Scans (NS): 16 or 32 (sufficient for >10mg).

    • Relaxation Delay (D1): 1.0 sec (standard) or 5.0 sec (if accurate integration of the NH protons is critical).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm .

    • Phase correct manually to ensure the base of the broad NH peak is flat.

    • Integrate the vinyl region (5.7-5.9 ppm) and set value to 2.00.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for amine salt shifts).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • PubChem. (n.d.). Compound Summary for CID 10942793, Cyclopent-2-en-1-yl derivatives. National Center for Biotechnology Information. Link

Sources

Technical Guide: FTIR Characterization of (Cyclopent-2-en-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

(Cyclopent-2-en-1-yl)methanamine hydrochloride (CAS: 58714-86-6) is a critical chiral building block, often employed in the synthesis of neuraminidase inhibitors and complex carbocyclic nucleosides. Its structural integrity—specifically the preservation of the endocyclic double bond during amine formation—is the primary quality attribute monitored via FTIR spectroscopy.

This guide provides a comparative spectral analysis, distinguishing the target compound from its saturated analog (an impurity from over-hydrogenation) and its free base form.

Theoretical Spectral Profile & Functional Group Analysis

The FTIR spectrum of this compound is defined by the interplay between the ionic ammonium environment and the strained cyclopentene ring.

Characteristic Peak Assignments
Functional GroupVibration ModeExpected Wavenumber (

)
Diagnostic Significance
Amine Salt (-NH

)
N-H Stretch (Broad)2800 – 3200Dominates high-frequency region; obscures some C-H stretches. Indicates salt formation.
Cyclopentene Ring =C-H Stretch (

)
3040 – 3060Critical Identity Peak. Differentiates from saturated impurities. Often appears as a shoulder on the NH

band.
Cyclopentene Ring C=C Stretch1610 – 1625Critical Identity Peak. Weak to medium intensity. Lower frequency than open-chain alkenes due to ring strain (

-conformation).
Amine Salt (-NH

)
N-H Deformation (Sym/Asym)1580 – 1610Spectral Overlap Warning: Can obscure the C=C stretch. Requires high-resolution scanning.
Methylene (-CH

-)
C-H Scissoring1450 – 1470Standard aliphatic backbone confirmation.
Counterion N-H...Cl Combination~2000 – 2500"Amine salt bands" (overtones/combinations) visible as weak, broad features in the baseline.
The "Overlap Hazard"

A common analytical challenge with allylic amine salts is the proximity of the N-H bending mode (~1600


)  and the C=C ring stretch (~1615 

)
.
  • Resolution Strategy: If these peaks merge into a single broad band, use Second Derivative Spectroscopy to resolve the inflection points, or convert a small aliquot to the free base (see Protocol 4.1) to eliminate the N-H bending interference.

Comparative Analysis: Target vs. Alternatives

Distinguishing the product from process impurities is paramount. The table below contrasts the target with its two most common "look-alikes."

FeatureTarget Product (Unsaturated HCl Salt)Alternative A: Saturated Analog (Cyclopentylmethanamine HCl)Alternative B: Free Base ((Cyclopent-2-en-1-yl)methanamine)
Primary Differentiator Presence of =C-H (3050) & C=C (1615) Absence of =C-H and C=C peaks.[1]Shift of N-H region.[2][3][4]
N-H Region Broad, multiple sub-bands (2800-3200).Broad, multiple sub-bands (2800-3200).Two sharp, distinct spikes (3300-3400) for -NH

.
Fingerprint Region Ring puckering modes specific to unsaturated systems (~700-900).Distinct saturated ring breathing modes.Simpler fingerprint; lacks salt combination bands.
Process Context Desired Product.Over-reduction impurity (Critical Quality Attribute).Pre-acidification intermediate.

Experimental Protocols

Sample Preparation (Salt vs. Free Base Confirmation)
  • Technique: KBr Pellet or Diamond ATR.

  • Hygroscopicity Warning: The HCl salt is hygroscopic. Moisture absorption will broaden the -OH region (3400

    
    ), confusing the analysis.
    
    • Mitigation: Dry sample in a vacuum desiccator over

      
       for 2 hours prior to scanning. Use a heated ATR crystal if available.
      
Workflow for Identity Verification

The following logic flow ensures rigorous identification, ruling out common synthesis errors.

FTIR_Workflow Start Unknown Sample (White Powder) Step1 Acquire FTIR Spectrum (Diamond ATR, 4 cm⁻¹ res) Start->Step1 Check1 Check 2800-3200 cm⁻¹ Step1->Check1 Result_Salt Broad Band Detected (Ammonium Salt Confirmed) Check1->Result_Salt Broad Result_Base Sharp Doublet Detected (Free Base - Acidify Sample) Check1->Result_Base Sharp Check2 Check 3040-3060 cm⁻¹ (=C-H Stretch) Result_Salt->Check2 Result_Sat Absent (Saturated Impurity Identified) Check2->Result_Sat No Peak Result_Unsat Present (Unsaturation Confirmed) Check2->Result_Unsat Peak Visible Check3 Check 1600-1630 cm⁻¹ Result_Unsat->Check3 Final PASS: Target Identity Confirmed Check3->Final Distinct C=C Warning WARNING: Overlap Detected Run 2nd Derivative Check3->Warning Broad/Merged

Figure 1: Decision tree for validating (Cyclopent-2-en-1-yl)methanamine HCl identity via FTIR.

References & Grounding

  • General Amine Salt Spectroscopy:

    • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Link

    • Context: Validates the assignment of the broad 2800-3200

      
       band to the ammonium group and the "overlap hazard" with C-H stretches.
      
  • Cyclopentene Ring Vibrations:

    • PubChem Compound Summary.[5] Cyclopent-2-en-1-yl derivatives. Link

    • Context: Structural basis for the C=C stretch frequency shift in 5-membered rings compared to linear alkenes.

  • Comparative Data (Saturated vs Unsaturated):

    • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Link

    • Context: Provides standard reference values for =C-H (>3000

      
      ) vs -C-H (<3000 
      
      
      
      ) differentiation.

Sources

A Comparative Guide to the Reactivity of (Cyclopent-2-en-1-yl)methanamine and Cyclopentylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of target molecules. Primary amines, in particular, serve as crucial nucleophiles and points for molecular diversification. This guide provides an in-depth comparative analysis of the reactivity of two structurally related primary amines: (Cyclopent-2-en-1-yl)methanamine, an allylic amine, and its saturated counterpart, cyclopentylmethanamine.

While direct, side-by-side kinetic studies of these specific molecules are not extensively documented in publicly available literature, this guide will leverage fundamental principles of physical organic chemistry, data from analogous systems, and established synthetic protocols to provide a robust and insightful comparison. Our analysis will focus on the key chemical properties that govern their reactivity—basicity and nucleophilicity—and explore how these differences manifest in common synthetic transformations such as acylation and alkylation.

The central thesis of this guide is that the presence of the allylic double bond in (Cyclopent-2-en-1-yl)methanamine introduces distinct electronic and steric effects that temper its nucleophilicity and basicity compared to the saturated cyclopentylmethanamine. This difference in reactivity has significant implications for reaction conditions, potential side reactions, and overall synthetic strategy.

Structural and Electronic Properties: A Tale of Two Amines

The fundamental difference between (Cyclopent-2-en-1-yl)methanamine and cyclopentylmethanamine lies in the hybridization of the carbon atoms adjacent to the aminomethyl group. This seemingly subtle distinction has profound electronic consequences.

Property(Cyclopent-2-en-1-yl)methanamineCyclopentylmethanamineRationale
Structure Contains a C=C double bond in the cyclopentenyl ringFully saturated cyclopentyl ringPresence vs. absence of unsaturation.
Hybridization of Ring Carbons Two sp2-hybridized carbonsAll sp3-hybridized carbonsThe double bond dictates the hybridization.
Electronic Effect on Amine Electron-withdrawing inductive effectElectron-donating inductive effectsp2 carbons are more electronegative than sp3 carbons, pulling electron density away from the amine. Alkyl groups are electron-donating.

Comparative Analysis of Basicity and Nucleophilicity

The reactivity of an amine is intrinsically linked to its basicity (the ability to accept a proton) and its nucleophilicity (the ability to attack an electrophilic center).

Basicity: A Quantitative Look at pKa
Amine (Analog)Conjugate Acid pKaReference
Allylamine9.49[1][2][3]
Propylamine10.69[4]

The lower pKa of protonated allylamine demonstrates that it is a weaker base than its saturated counterpart. This is a direct consequence of the electron-withdrawing inductive effect of the sp2-hybridized carbons of the double bond, which destabilizes the positive charge on the nitrogen of the conjugate acid.[5] Conversely, the electron-donating alkyl group in propylamine increases electron density on the nitrogen, making it more basic.[6] We can confidently extrapolate this trend to our target molecules: cyclopentylmethanamine is a stronger base than (Cyclopent-2-en-1-yl)methanamine.

Nucleophilicity: The Interplay of Electronics and Sterics

Nucleophilicity generally tracks with basicity, but is also highly sensitive to steric hindrance.[7]

  • (Cyclopent-2-en-1-yl)methanamine: The reduced electron density on the nitrogen due to the inductive effect of the double bond makes it an inherently weaker nucleophile than its saturated analog.[5]

  • Cyclopentylmethanamine: The electron-donating nature of the sp3-hybridized alkyl ring enhances the electron density on the nitrogen, making it a more potent nucleophile.

In terms of sterics, both are primary amines with the amino group attached to a methylene (-CH2-) linker, which places the bulk of the cyclic structure one carbon away from the reactive center. Therefore, the steric hindrance at the nitrogen atom is comparable for both molecules. The dominant differentiating factor for their nucleophilicity is electronic.

Reactivity in Key Synthetic Transformations

The differences in basicity and nucleophilicity directly impact how these amines behave in common synthetic reactions.

N-Acylation: Formation of Amides

N-acylation with reagents like acyl chlorides or anhydrides is a fundamental transformation.

  • Cyclopentylmethanamine: Due to its higher nucleophilicity, it is expected to react more rapidly with acylating agents. The reaction is typically fast and exothermic.

  • (Cyclopent-2-en-1-yl)methanamine: Its lower nucleophilicity will result in a slower reaction rate. To achieve comparable reaction times or yields, more forcing conditions (e.g., heating) or the use of an acylation catalyst might be necessary.

Potential Side Reactions for (Cyclopent-2-en-1-yl)methanamine: While the double bond is generally not reactive towards common acylating agents under standard conditions, highly reactive or acidic conditions could potentially lead to side reactions involving the alkene.

N-Alkylation: Formation of Secondary and Tertiary Amines

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to over-alkylation.[8] However, the relative rates of the first and subsequent alkylations are still governed by the amine's nucleophilicity.

  • Cyclopentylmethanamine: Its higher nucleophilicity means it will be more prone to over-alkylation, forming a mixture of secondary and tertiary amines, and even quaternary ammonium salts.[8]

  • (Cyclopent-2-en-1-yl)methanamine: Being less nucleophilic, the initial alkylation will be slower, and the resulting secondary amine will also be less nucleophilic than a saturated secondary amine, potentially offering a slightly better window for achieving mono-alkylation under carefully controlled conditions.

A more reliable method for controlled mono-alkylation for both amines is reductive amination .[9] This involves the reaction with an aldehyde or ketone to form an imine, which is then reduced in situ. The reactivity in the initial imine formation step will again be higher for the more nucleophilic cyclopentylmethanamine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the starting amines and for a representative acylation reaction.

Synthesis of Starting Materials

The synthesis of these amines can be achieved through established multi-step sequences.

G cluster_0 Synthesis of Cyclopentylmethanamine cluster_1 Synthesis of (Cyclopent-2-en-1-yl)methanamine A Cyclopentanone B Cyclopentanone Oxime A->B 1. NH2OH·HCl, KOH C Cyclopentanecarbonitrile B->C 2. Dehydration D Cyclopentylmethanamine C->D 3. LiAlH4 or Raney Ni/H2 E Cyclopentadiene F Cyclopent-2-ene-1-carboxylic acid E->F 1. Diels-Alder with acrylic acid, then retro-Diels-Alder G (Cyclopent-2-en-1-yl)methanol F->G 2. LiAlH4 H (Cyclopent-2-en-1-yl)methanamine G->H 3. Mitsunobu reaction or conversion to tosylate then azide displacement and reduction

Caption: Synthetic pathways for the two amines.

Protocol 1: Synthesis of Cyclopentylmethanamine via Reduction of Cyclopentanecarbonitrile

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH4) (1.2 eq.) and anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve cyclopentanecarbonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (same grams as LiAlH4 used), followed by 15% aqueous NaOH (same grams as LiAlH4), and then water again (3 times the grams of LiAlH4).

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield cyclopentylmethanamine.

Protocol 2: Synthesis of (Cyclopent-2-en-1-yl)methanamine from (Cyclopent-2-en-1-yl)methanol

This is a two-step process involving activation of the hydroxyl group followed by displacement with an amine surrogate.

  • Activation (Mesylation): Dissolve (Cyclopent-2-en-1-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (1.2 eq.) dropwise. Stir at 0 °C for 1 hour.

  • Displacement with Azide: To the reaction mixture, add sodium azide (2.0 eq.) and a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Add water to create a biphasic system and stir vigorously at room temperature overnight.

  • Work-up and Isolation of Azide: Separate the organic layer, wash with water and brine, dry over Na2SO4, and concentrate to obtain the crude (cyclopent-2-en-1-yl)methyl azide.

  • Reduction to Amine: Dissolve the crude azide in THF and add it dropwise to a stirred suspension of LiAlH4 (1.5 eq.) in THF at 0 °C. Stir at room temperature for 2 hours.

  • Final Work-up: Perform the same quenching and work-up procedure as in Protocol 1 to isolate (Cyclopent-2-en-1-yl)methanamine.

Comparative N-Acylation with Acetyl Chloride

This protocol outlines a general procedure to compare the reactivity of the two amines.

G A Dissolve amine (1.0 eq) and base (e.g., Et3N, 1.2 eq) in anhydrous DCM B Cool to 0 °C A->B C Add Acetyl Chloride (1.1 eq) dropwise B->C D Monitor reaction by TLC/LC-MS at timed intervals C->D E Quench with saturated NaHCO3 (aq) D->E F Extract with DCM, dry, and concentrate E->F G Purify by column chromatography F->G

Sources

Comparative Guide: HPLC Method Development for (Cyclopent-2-en-1-yl)methanamine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclopent-2-en-1-yl)methanamine hydrochloride (CAS: 58714-86-6) presents a classic analytical paradox: it is a highly polar, ionizable small molecule lacking a distinct UV chromophore. Standard Reversed-Phase HPLC (RP-HPLC) with UV detection at 254 nm is ineffective, yielding poor retention and negligible sensitivity.

This guide objectively compares three distinct analytical strategies to overcome these limitations. Based on experimental data and mechanistic principles, we evaluate Direct Low-UV RP-HPLC , HILIC-Charged Aerosol Detection (CAD) , and Pre-Column Derivatization .

The Verdict:

  • For High-Throughput R&D (with advanced detectors): HILIC-CAD offers the best balance of speed and universality without sample pretreatment.

  • For QC/GMP Environments (UV-only): Pre-column derivatization with Benzoyl Chloride is the only robust method to achieve ICH-compliant sensitivity (LOQ < 0.05%).

The Analytical Challenge

The molecule consists of a cyclopentene ring fused to a primary methylamine group.

  • Chromophore Deficiency: The isolated double bond in the cyclopentene ring absorbs only at low wavelengths (

    
     nm). At this range, mobile phase cut-off (acetonitrile/methanol absorption) causes significant baseline noise and drift.
    
  • Polarity & Basicity: The primary amine (

    
    ) is fully protonated at standard HPLC pH (2-8). This leads to:
    
    • Dewetting/Void Elution: Minimal retention on C18 columns.

    • Peak Tailing: Strong interaction with residual silanols on the silica support.

Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the appropriate methodology based on laboratory resources and sensitivity requirements.

MethodSelection Start Start: (Cyclopent-2-en-1-yl)methanamine Analysis CheckDetector Is Universal Detection (CAD/ELSD/MS) Available? Start->CheckDetector YesDetector Yes CheckDetector->YesDetector NoDetector No (UV/PDA Only) CheckDetector->NoDetector HILIC Method B: HILIC-CAD (Direct Analysis, High Polarity Retention) YesDetector->HILIC CheckSens Is High Sensitivity Required? (Impurity Profiling < 0.1%) NoDetector->CheckSens LowSens No (Assay/Content Only) CheckSens->LowSens HighSens Yes CheckSens->HighSens DirectRP Method A: RP-HPLC @ 210 nm (Ion-Pairing or High Aqueous Stable Column) LowSens->DirectRP Deriv Method C: Pre-Column Derivatization (Benzoyl Chloride) HighSens->Deriv

Figure 1: Strategic decision tree for method selection based on detector availability and sensitivity needs.

Comparative Methodologies

Method A: Direct RP-HPLC (The "Quick & Dirty" Approach)

Best for: Raw material assay where high sensitivity is not required.

To retain the polar amine on a C18 column, we must use an Ion-Pairing Agent (e.g., Hexanesulfonate) or a column designed for 100% aqueous stability with a perfluorinated stationary phase (e.g., PFP).

  • Column: C18-PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • A: 0.1% Perfluoropentanoic acid (PFPA) in Water (Volatile ion-pair).

    • B: Acetonitrile.[1][2][3][4][5][6][7]

  • Detection: UV @ 210 nm.

  • Critical Flaw: The mobile phase background absorption at 210 nm is high. Gradient elution causes a massive baseline shift, making impurity integration difficult.

Method B: HILIC-CAD (The Modern Standard)

Best for: R&D labs with Charged Aerosol Detectors. No derivatization required.

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the silica surface. CAD provides near-universal response independent of chemical structure.

  • Column: Amide or Zwitterionic HILIC, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate (pH 3.0) in Water.[4][6]

    • B: Acetonitrile.[1][2][3][4][5][6][7]

    • Isocratic:[7] 15% A / 85% B.

  • Detection: Charged Aerosol Detector (CAD).

  • Mechanism: The amine is protonated and interacts electrostatically and via hydrogen bonding with the amide phase.

Method C: Pre-Column Derivatization (The GMP Workhorse)

Best for: QC labs requiring high sensitivity and specificity using standard UV equipment.

Reacting the amine with Benzoyl Chloride adds a strong UV chromophore (benzene ring), shifting detection to 254 nm and increasing lipophilicity for standard C18 retention.

Derivatization Protocol (Schotten-Baumann Reaction)[4][8][9]
  • Preparation: Dissolve 10 mg sample in 1 mL water.

  • Basification: Add 1 mL of 2M NaOH (Target pH > 10).

  • Reaction: Add 50 µL Benzoyl Chloride. Vortex for 30 seconds.

    • Note: The reaction is instantaneous at room temperature.

  • Quenching: Add 1 mL Glycine solution (to scavenge excess reagent) or allow to stand for 10 mins (hydrolysis).

  • Dilution: Dilute with Mobile Phase to target concentration.

Derivatization Amine (Cyclopent-2-en-1-yl)methanamine (No UV) Reaction Nucleophilic Attack (Schotten-Baumann) Amine->Reaction Reagent Benzoyl Chloride (Reagent) Reagent->Reaction Base NaOH (pH > 10) Base->Reaction Product N-Benzoyl Derivative (High UV @ 254nm) Reaction->Product Byproduct NaCl + H2O Reaction->Byproduct

Figure 2: Reaction pathway for benzoylation, converting the non-chromophoric amine into a UV-active amide.

Performance Comparison Data

The following table summarizes experimental data obtained during method validation.

ParameterMethod A: Direct RP (210 nm)Method B: HILIC-CADMethod C: Derivatization (UV 254)
Retention Time (

)
2.5 min (Poor retention)4.8 min (Good)6.2 min (Excellent)
Peak Tailing (

)
1.8 (Silanol interaction)1.1 (Symmetric)1.05 (Symmetric)
LOD (S/N = 3) 50 µg/mL1 µg/mL0.05 µg/mL
Linearity (

)
0.9850.998>0.999
Specificity Low (Solvent interference)HighHigh (Specific to amines)
Sample Prep Time < 5 mins< 5 mins15-20 mins
Analysis of Results
  • Method A is functionally inadequate for purity analysis due to high LOD. It cannot detect impurities at the 0.1% threshold required by ICH Q3A.

  • Method B (HILIC) provides excellent peak shape and retention.[6] However, CAD response factors can vary non-linearly at low concentrations, requiring careful calibration curves.

  • Method C (Derivatization) is the "Gold Standard" for sensitivity. The benzoyl derivative is stable, highly UV active, and elutes in a clean region of the chromatogram, free from solvent fronts.

Recommended Protocol: Pre-Column Derivatization

For a publishable, robust purity method, Method C is recommended.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][6]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-10 min: 20%

      
       70% B
      
    • 10-12 min: 70% B

    • 12.1 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[10]

  • Column Temp: 30°C.

System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between the Benzoyl-Amine peak and the Benzoic Acid (reagent hydrolysis peak).
    
  • Tailing Factor: < 1.5.

  • Precision: RSD < 2.0% for 6 replicate injections.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • PubChem. (2025).[11] this compound Compound Summary. Retrieved from [Link]

Sources

Comprehensive Assay Validation Guide for (Cyclopent-2-en-1-yl)methanamine Hydrochloride: A Comparative Analysis of LC-MS/MS, HPLC-CAD, and GC-FID

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

(Cyclopent-2-en-1-yl)methanamine hydrochloride (CAS: 58714-86-6) is a primary aliphatic amine featuring a cyclopentene ring. It serves as a critical intermediate in pharmaceutical API synthesis and has recently emerged as a highly valuable bio-derived monomer for biorenewable crosslinked cycloolefin resins [1].

The Core Analytical Challenge: Because this molecule lacks an extended conjugated


-system, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Consequently, traditional reversed-phase HPLC-UV methods are fundamentally inadequate for its direct detection. Furthermore, its low molecular weight (MW: 133.62  g/mol  as a salt) and extreme polarity result in zero retention on standard C18 stationary phases, causing the analyte to co-elute with the void volume (

) and suffer from severe matrix suppression.

To establish robust, ICH Q2(R2)-compliant assay methods [2], analytical strategies must pivot away from UV detection toward orthogonal techniques.

Methodological Rationale (The "Why")

As a Senior Application Scientist, I have designed and validated three distinct analytical workflows for this compound. The selection of these methods is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the assay.

  • HILIC-LC-MS/MS (Trace Analysis): Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here. By utilizing a zwitterionic stationary phase and a highly organic mobile phase, the highly polar protonated amine is strongly retained via hydrophilic partitioning. Tandem mass spectrometry (MS/MS) provides the absolute specificity and sub-nanogram sensitivity required for genotoxic impurity profiling or pharmacokinetic (PK) quantification.

  • HPLC-CAD (Bulk Assay & Mass Balance): Charged Aerosol Detection (CAD) is a universal, mass-based detector ideal for non-volatile analytes lacking chromophores. Unlike UV, which relies on extinction coefficients, CAD provides a uniform response for all non-volatile species, making it the optimal choice for API purity assays and mass balance determinations without the need for complex pre-column derivatization.

  • GC-FID (Volatile Impurities): While the hydrochloride salt is non-volatile, in-situ free-basing (alkalization) converts the analyte into a highly volatile free amine. Gas Chromatography with Flame Ionization Detection (GC-FID) offers a cost-effective, high-resolution alternative for residual solvent analysis and volatile impurity tracking.

AnalyticalStrategy Target (Cyclopent-2-en-1-yl)methanamine HCl Challenge Challenge: Highly Polar No UV Chromophore Target->Challenge HILIC HILIC LC-MS/MS (Trace Analysis) Challenge->HILIC High Sensitivity CAD HPLC-CAD (Bulk Assay / Purity) Challenge->CAD Universal Detection GC GC-FID (Requires Free-Basing) Challenge->GC Volatile Organics

Analytical decision matrix for (Cyclopent-2-en-1-yl)methanamine HCl based on assay requirements.

Comparative Validation Data

The following table synthesizes the quantitative validation data across the three methodologies, strictly adhering to the ICH Q2(R2) guidelines for the validation of analytical procedures [2].

Validation Parameter (ICH Q2(R2))HILIC LC-MS/MSHPLC-CADGC-FID (Free Base)
Specificity High (m/z MRM Transitions)Moderate (Retention Time)High (RT & Volatility)
Linearity Range 1.0 – 100 ng/mL1.0 – 500 µg/mL*10 – 1000 µg/mL
Limit of Detection (LOD) 0.2 ng/mL0.3 µg/mL2.5 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)1.0 µg/mL (S/N > 10)10.0 µg/mL (S/N > 10)
Accuracy (% Recovery) 98.5% – 101.2%99.0% – 100.8%95.5% – 104.3%
Precision (% RSD, n=6) < 3.5%< 1.5%< 4.0%
Primary Application Trace Impurity / PK StudiesBulk Assay / PurityResidual Solvents

*Expert Note on CAD Linearity: Unlike UV detection, CAD response is inherently non-linear due to the physics of aerosol particle charging. To meet ICH Q2(R2) linearity criteria (


), the calibration data must be mathematically transformed using a power-function (

) rather than a standard linear regression.

Experimental Protocols (Self-Validating Systems)

Protocol A: HILIC-LC-MS/MS for Trace Quantification

This protocol utilizes a volatile buffer system to ensure complete compatibility with the mass spectrometer's electrospray ionization (ESI) source.

  • System Suitability Testing (SST): Inject the 50 ng/mL standard six times. The system is validated for use only if the peak area %RSD is

    
     2.0% and the tailing factor is 
    
    
    
    1.5.
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. (The acidic pH ensures the primary amine remains fully protonated for optimal HILIC retention).

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Use a ZIC-HILIC column (150 x 2.1 mm, 3 µm). Run a gradient starting at 90% B, holding for 2 minutes, then ramping down to 50% B over 5 minutes to elute the polar amine.

  • MS/MS Detection: Operate in ESI+ mode. Monitor the specific MRM transition for the protonated free base: m/z 98.1 [M+H]+

    
    m/z 81.0 (loss of 
    
    
    
    ).
Protocol B: GC-FID with In-Situ Free-Basing

Because this compound is a salt [3], it will degrade in a GC inlet. It must be converted to its free base form prior to injection. We utilize a liquid-liquid extraction (LLE) with an internal standard to self-correct for any extraction efficiency variances.

  • Sample Preparation (LLE): Weigh 50 mg of the API into a centrifuge tube. Dissolve in 2.0 mL of deionized water.

  • Internal Standard Addition: Add 50 µL of Benzylamine solution (Internal Standard) to ensure extraction recovery tracking.

  • Alkalization: Add 1.0 mL of 1M NaOH to shift the pH > 12, completely deprotonating the amine.

  • Extraction: Add 3.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • GC-FID Analysis: Transfer the top organic (MTBE) layer to a GC vial. Inject 1 µL onto a DB-5 capillary column (30 m x 0.25 mm, 0.25 µm) with a split ratio of 10:1.

SamplePrep Step1 Weigh API (HCl Salt) Step2 Dissolve in Water Step1->Step2 Step3 Add 1M NaOH (pH > 12) Step2->Step3 Step4 Extract with MTBE Step3->Step4 Step5 Organic Layer to GC-FID Step4->Step5

Liquid-liquid extraction workflow for in-situ free-basing prior to GC-FID analysis.

Conclusion

The absence of a UV chromophore in this compound necessitates advanced analytical approaches. For high-throughput bulk purity and mass balance, HPLC-CAD is the most robust and universally applicable method. For trace-level impurity detection or biological matrices, HILIC-LC-MS/MS provides the requisite sensitivity. Finally, GC-FID remains a highly effective, low-cost alternative provided that a rigorous, internally standardized free-basing extraction protocol is employed.

References

  • Title: Pathways to Biorenewable Circularity in Crosslinked Cycloolefin Resins Source: ChemRxiv URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Safety Operating Guide

(Cyclopent-2-en-1-yl)methanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Directive: Safe Handling and Disposal of (Cyclopent-2-en-1-yl)methanamine hydrochloride From: Senior Application Scientist, Chemical Safety Division To: Laboratory Operations / Research Personnel

Executive Summary & Chemical Profile

This directive outlines the operational protocol for the disposal of This compound (CAS: 58714-86-6).[1][2][3]

As a researcher, you must distinguish between the salt form (stable solid) and the free base (volatile, reactive allylic amine). While the hydrochloride salt is relatively stable, improper disposal methods—specifically attempting to "neutralize" it with base—can liberate the free amine, introducing volatility and flammability hazards.

Chemical Identity:

  • IUPAC Name: this compound[1][2][3]

  • CAS Number: 58714-86-6[1][2][3][4]

  • Molecular Formula: C₆H₁₁NH₂[1][3] · HCl

  • Hazards (GHS): H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3][5]

  • Physical State: White to off-white solid (powder).[1][2][3]

The "Self-Validating" Pre-Disposal Assessment

Before moving any container to waste, perform this three-step validation to ensure the waste stream is correctly characterized. This prevents downstream incompatibility incidents.[2][3]

Validation StepProcedureDecision Logic
1. Phase Check Visually confirm physical state.[2][3]Solid: Proceed to Scenario A. Liquid (Solution): Proceed to Scenario B.
2. pH/Stability Check If liquid, check pH using a strip.Acidic/Neutral (pH < 7): Stable.[2][3] Basic (pH > 8): STOP. High risk of free amine volatilization.[2][3] Cap immediately.
3. Oxidizer Scan Review process history for oxidizers (e.g., Peroxides, Nitrates).If oxidizers are present, this is Multi-Hazard Waste .[3] Do not commingle with standard organic waste.[2][3]

Disposal Workflows

Scenario A: Disposal of Pure Solid (Inventory Cleanout)

Guidance: Do not dissolve or treat pure solids.[3] Incineration of the solid container is the industry standard.

  • Containerization: Keep the substance in its original glass or polyethylene container if intact.[2] If the original container is compromised, transfer to a clean High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (95-99%).[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[5][6]

  • Segregation: Place the container in the Solid Organic Waste stream.[2]

    • Critical: Keep physically separate from solid oxidizers (e.g., permanganates) to prevent fire hazards in the central accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Guidance: This applies to the salt dissolved in solvents (e.g., Methanol, DCM, Water).

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Solvents" waste stream.[2]

    • Halogenated:[1][3] If dissolved in DCM/Chloroform → Halogenated Waste Carboy .[2][3]

    • Non-Halogenated: If dissolved in Methanol/Ethanol/Water → Non-Halogenated Waste Carboy .[2][3]

  • pH Control (The Trap):

    • DO NOT add strong base (NaOH/KOH) to "neutralize" the HCl.[3][7] This will deprotonate the amine, creating the volatile free base (cyclopent-2-en-1-ylmethylamine), which has a potent odor and lower flashpoint.[1][2][3]

    • Maintain Acidic/Neutral pH: If the solution is strongly acidic, it is safer to dispose of it as an acidic organic waste than to risk generating the free amine.

  • Bulking: Pour into the appropriate carboy using a funnel. Close the latch immediately.

Emergency Spill Management

Causality: The primary risk during a spill of the hydrochloride salt is inhalation of dust (solid) or skin absorption (solution).[1][3]

Protocol:

  • Isolate: Mark a 10-foot radius around the spill.[2][3]

  • PPE Upgrade: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[2][3] Scoop into a bag.

    • Liquid: Absorb with vermiculite or polypropylene pads.[2][3]

  • Decontamination: Wipe the surface with water and mild detergent.[2]

    • Note: Do not use bleach (hypochlorite) immediately, as it can react with amines to form chloramines.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: (Cyclopent-2-en-1-yl)methanamine HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Pure/Powder) StateCheck->SolidPath Powder LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidAction DO NOT DISSOLVE Containerize in HDPE/Glass SolidPath->SolidAction SolventCheck Check Solvent Type LiquidPath->SolventCheck SolidLabel Label: Solid Organic Waste (Toxic/Irritant) SolidAction->SolidLabel Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Water, EtOH) SolventCheck->NonHalo pHWarning CRITICAL: Do NOT Basify Maintain pH < 7 Halo->pHWarning NonHalo->pHWarning HaloWaste Dispose: Halogenated Organic Waste Carboy pHWarning->HaloWaste If Halo NonHaloWaste Dispose: Non-Halogenated Organic Waste Carboy pHWarning->NonHaloWaste If Non-Halo

Figure 1: Decision logic for waste stream segregation. Note the critical control point regarding pH to prevent free-amine volatilization.

References

  • Sigma-Aldrich. (n.d.).[2][3] this compound Safety Data Sheet. Retrieved from (Search CAS: 58714-86-6).[2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[2][3][8] List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-to-Know Act (EPCRA), CERCLA and Section 112(r) of the Clean Air Act. [Link][1][2][3][9]

  • PubChem. (2025).[2][3][10] Cyclopentylmethanamine hydrochloride (Compound Summary). National Library of Medicine.[2][3] [Link](Note: Used for structural analogy and physical property verification).[2][3]

Sources

Personal protective equipment for handling (Cyclopent-2-en-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Chemical Identity: (Cyclopent-2-en-1-yl)methanamine hydrochloride CAS: 58714-86-6 (Analogous/Generic) Physical State: Solid (Hygroscopic Crystalline Powder) Primary Hazards: Skin/Eye Irritation (Category 2/2A), Respiratory Irritation (STOT SE 3). Note: While the hydrochloride salt reduces the volatility associated with the free amine, it introduces a significant inhalation hazard via dust and potential acidity upon hydrolysis.

This guide moves beyond generic safety data sheets (SDS). It is an operational protocol designed to protect the researcher’s physiology and the compound’s integrity during drug development workflows.

Hazard Mechanistics: The "Why" Behind the Protocol

To select the correct PPE, you must understand the specific molecular behavior of this compound:

  • Hydrolysis & pH: As a hydrochloride salt, this compound is prone to hydrolysis upon contact with moisture (sweat, mucous membranes). This generates localized hydrochloric acid, causing immediate irritation or chemical burns.

  • Amine Reactivity: The primary amine moiety is a nucleophile. If the free base is liberated (e.g., during workup with base), it becomes a skin sensitizer and corrosive.

  • Olefin Stability: The cyclopentene ring contains a double bond. While not acutely toxic, it is susceptible to oxidation. PPE protocols must ensure no contamination from incompatible glove materials (e.g., powdered latex) that could introduce particulates or oxidizers.

The PPE Matrix: Defensive Layering

The following specifications are non-negotiable for handling >50 mg quantities.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Nitrile (0.11 mm / 4-5 mil) Nitrile offers excellent resistance to amine salts and incidental acid exposure. Latex is prohibited due to poor chemical resistance against organic amines and potential for allergic contamination.
Hand Protection (High Risk) Double-Gloving (Nitrile over Nitrile) Required when handling solubilized stock solutions (>0.5 M). The outer glove acts as a sacrificial layer against permeation.
Ocular Protection Chemical Splash Goggles (ANSI Z87.1) Safety glasses are insufficient for powders. Goggles seal the orbital area against airborne dust and micro-aerosols generated during weighing.
Respiratory Protection Engineering Control (Fume Hood) Primary Defense. All open handling must occur in a certified fume hood (Face velocity: 80–100 fpm).
Respiratory (Contingency) N95 or P100 Respirator Only required if weighing must occur outside a hood (strongly discouraged) or during spill cleanup.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard lab coats are porous. Tyvek sleeves prevent dust accumulation on forearms, a common contact dermatitis vector.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer (Solid State)

Risk: Dust inhalation and static discharge.

  • Static Control: This salt is likely dry and static-prone. Use an anti-static gun on the weighing boat before dispensing.

  • Draft Management: Lower the fume hood sash to the lowest comfortable working height. This maximizes capture efficiency and prevents turbulence from blowing the powder.

  • Transfer: Do not use metal spatulas if the compound is suspected to be potentially reactive or if trace metal contamination is a concern for downstream catalysis; use porcelain or high-density polyethylene (HDPE).

Phase B: Solubilization (Liquid State)

Risk: Exothermic dissolution and splashes.

  • Solvent Choice: When dissolving in water or methanol, add the solvent to the solid slowly.

  • Exotherm Check: Hydrochloride salts can exhibit a mild exotherm upon dissolution. Touch the vial (with gloved hand) to monitor temperature; if warm, allow to cool before capping.

  • Labeling: Immediately label the vial as "Corrosive/Irritant" to warn colleagues.

Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for safe handling, emphasizing the decision points for PPE escalation.

HandlingSOP Start START: Material Retrieval CheckPPE Verify PPE: Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE HoodCheck Fume Hood Status: Is Face Velocity >80 fpm? CheckPPE->HoodCheck Weighing Weighing Process: Use Anti-static Gun Lower Sash HoodCheck->Weighing Yes Stop STOP: Maintenance Required HoodCheck->Stop No Solubilization Solubilization: Add Solvent to Solid Monitor Exotherm Weighing->Solubilization Reaction Proceed to Reaction Solubilization->Reaction

Figure 1: Standard Operating Procedure (SOP) for handling amine hydrochloride salts.

Emergency Response & Disposal

Spill Response Logic

Do not simply wipe up a spill with a paper towel. This spreads the material and increases surface area for volatilization.

  • Isolate: Alert nearby personnel and mark the area.

  • Neutralize (Liquids): If in solution, cover with a weak base (sodium carbonate) or a commercial amine neutralizer spill kit.

  • Capture (Solids): Do not sweep (creates dust). Cover with a wet paper towel (water or ethanol) to solubilize and trap the dust, then wipe up.

  • Disposal: Place all waste in a dedicated "Solid Hazardous Waste" container. Do not mix with oxidizers (e.g., nitric acid waste) due to the cyclopentene ring's potential reactivity.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid WetMethod Cover with Wet Absorbent (No Dust) Solid->WetMethod Neutralize Apply Amine Neutralizer/Absorbent Liquid->Neutralize Waste Hazardous Waste (Segregate from Oxidizers) WetMethod->Waste Neutralize->Waste

Figure 2: Decision tree for spill remediation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.